Decanoyl-RVKR-CMK
Description
Properties
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBJTTGFHCHQHS-VZTVMPNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Decanoyl-RVKR-CMK: A Technical Guide to its Mechanism of Action and Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decanoyl-RVKR-CMK is a potent, irreversible, and cell-permeable peptide-based inhibitor of the proprotein convertase (PC) family of serine proteases. By covalently modifying the active site of these enzymes, it effectively blocks the proteolytic processing of a wide array of precursor proteins. This inhibitory action disrupts cellular pathways and has been extensively leveraged in virology research to prevent the maturation of viral envelope glycoproteins, thereby inhibiting viral entry and propagation. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its inhibitory activity, detailed experimental protocols for its use, and visualizations of its effects on cellular and viral processes.
Core Mechanism of Action
This compound is a synthetic peptidyl chloromethylketone that acts as a competitive inhibitor of proprotein convertases.[1] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site of many PC substrates. The N-terminal decanoyl group enhances cell permeability, allowing the inhibitor to reach its targets within the secretory pathway. The C-terminal chloromethylketone (CMK) group is a reactive moiety that forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[2]
This broad-spectrum inhibitor targets all seven members of the subtilisin/kexin-like proprotein convertase family: furin (also known as PACE or SPC1), PC1/3 (also known as SPC3), PC2 (also known as SPC2), PC4, PACE4 (also known as SPC4), PC5/6 (also known as SPC6), and PC7 (also known as SPC7/LPC/PC8).[1][3][4][5][6] By blocking these enzymes, this compound prevents the maturation of numerous proproteins, including hormones, growth factors, receptors, and viral glycoproteins.[3]
Figure 1: Mechanism of irreversible inhibition of proprotein convertases by this compound.
Quantitative Inhibitory Activity
The potency of this compound against various proprotein convertases has been quantified through determination of inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). The tables below summarize the available quantitative data.
| Proprotein Convertase | Ki (nM) |
| Furin/SPC1 | ~1 |
| PC2/SPC2 | 0.36 |
| PC1/3/SPC3 | 2.0 |
| PACE4/SPC4 | 3.6 |
| PC5/6/SPC6 | 0.12 |
| PC7/LPC/PC8 | 0.12 |
| Table 1: Inhibition Constants (Ki) of this compound against Proprotein Convertases.[2] |
| Target/Process | Virus | IC50 (nM) | Assay |
| Viral Cell Entry | SARS-CoV-2 | 57 | Plaque Reduction Assay |
| Viral Infection | Human Papillomavirus 16 (HPV16) | ~50 | Pseudovirus Infection Assay |
| Table 2: Half-Maximal Inhibitory Concentrations (IC50) of this compound in Viral Assays.[1][7] |
Applications in Virology
A primary application of this compound is in the study of viral pathogenesis. Many viruses, including coronaviruses, flaviviruses, and influenza viruses, rely on host proprotein convertases, particularly furin, to cleave their envelope glycoproteins. This cleavage is often a prerequisite for viral fusion with host cell membranes and subsequent entry into the cytoplasm.
By inhibiting furin and other PCs, this compound can effectively block the maturation of these viral proteins, resulting in the production of non-infectious virions.[1][8] This has been demonstrated for a variety of viruses, including:
-
Flaviviruses (Zika virus, Japanese encephalitis virus): this compound inhibits the cleavage of the precursor membrane protein (prM) to the mature membrane protein (M), a crucial step in flavivirus maturation. This leads to a reduction in infectious virus progeny.[3][8]
-
Coronaviruses (SARS-CoV-2): The spike (S) protein of SARS-CoV-2 requires cleavage by furin at the S1/S2 site for efficient cell entry. This compound has been shown to inhibit this cleavage, thereby blocking viral entry and syncytia formation.[1][9][10]
-
Human Papillomavirus (HPV): The minor capsid protein L2 of HPV undergoes furin-dependent cleavage, which is necessary for infection. This compound has been shown to inhibit HPV infection.[7]
Figure 2: Antiviral mechanism of this compound through inhibition of viral glycoprotein processing.
Role in PCSK9 Research
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It is synthesized as a proprotein (proPCSK9) that undergoes autocatalytic cleavage in the endoplasmic reticulum, followed by a second cleavage by furin in the trans-Golgi network. This compound can inhibit the furin-mediated processing of proPCSK9.[9] It is important to note that this compound does not directly inhibit the activity of mature PCSK9 on the LDL receptor.[11][12]
Detailed Experimental Protocols
In Vitro Furin Activity Assay
This protocol describes a method to measure the in vitro activity of furin and its inhibition by this compound using a fluorogenic substrate.
Materials:
-
Recombinant human furin
-
Furin activity assay buffer (e.g., 25 mM Tris-MES, 2 mM CaCl₂, pH 7.0)
-
Fluorogenic furin substrate (e.g., Pyr-RTKR-MCA)
-
This compound
-
DMSO (for inhibitor stock solution)
-
Black 96-well microplate
-
Microplate spectrofluorometer
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
In a black 96-well microplate, add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a no-enzyme control.
-
Add recombinant furin to all wells except the no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 370 nm and an emission wavelength of 460 nm.
-
Monitor the increase in fluorescence over time (e.g., every 5 minutes for 30-60 minutes) at 37°C.
-
Calculate the rate of substrate cleavage (initial velocity) for each condition.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
References
- 1. Furin Is the Major Processing Enzyme of the Cardiac-specific Growth Factor Bone Morphogenetic Protein 10 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Viral Plaque Assay [protocols.io]
- 7. Cleavage Inhibition of the Murine Coronavirus Spike Protein by a Furin-Like Enzyme Affects Cell-Cell but Not Virus-Cell Fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 11. Correlating qRT-PCR, dPCR and Viral Titration for the Identification and Quantification of SARS-CoV-2: A New Approach for Infection Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorogenic in vitro activity assay for the main protease Mpro from SARS-CoV-2 and its adaptation to the identification of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-RVKR-CMK: A Potent Inhibitor of Proprotein Convertases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a synthetic, cell-permeable, and irreversible peptide inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family. By targeting a crucial class of enzymes responsible for the maturation of a wide array of precursor proteins, this compound has emerged as a critical tool in virology, oncology, and neurobiology research. This document provides a comprehensive overview of its function, mechanism of action, and practical applications, including detailed experimental protocols and quantitative data to support further investigation and drug development efforts.
Core Function and Mechanism of Action
This compound functions as a potent, irreversible inhibitor of all seven members of the subtilisin/kexin-like proprotein convertase family: furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[1] These calcium-dependent serine endoproteases are localized within the secretory pathway and are responsible for the proteolytic processing of inactive precursor proteins into their biologically active forms. This cleavage typically occurs at specific single or paired basic amino acid residues (Arg and Lys).
The mechanism of inhibition involves the peptide sequence Arg-Val-Lys-Arg (RVKR), which mimics the consensus cleavage site of many PC substrates. This allows this compound to bind to the active site of the convertases. The C-terminal chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme. The N-terminal decanoyl group enhances the cell permeability of the inhibitor, allowing it to access PCs within the trans-Golgi network and other cellular compartments.
The inhibition of proprotein convertases by this compound has profound biological consequences. In the context of virology, it blocks the cleavage of viral envelope glycoproteins, such as the spike protein of SARS-CoV-2 and the gp160 of HIV, which is a critical step for viral entry into host cells and subsequent replication.[1][2] In cellular biology, it can inhibit the processing of hormones, growth factors, and neuropeptides, such as proendothelin-1 and the neuronal polypeptide VGF.
Quantitative Inhibitory Profile
The efficacy of this compound as a broad-spectrum proprotein convertase inhibitor is demonstrated by its low nanomolar inhibition constants (Ki) and 50% inhibitory concentrations (IC50) against various PCs and viruses.
| Target Enzyme/Virus | Inhibition Constant (Ki) | IC50 | Notes |
| Furin/SPC1 | ~1 nM | 1.3 ± 3.6 nM | |
| PC2/SPC2 | 0.36 nM | ||
| PC1/3/SPC3 | 2.0 nM | ||
| PACE4/SPC4 | 3.6 nM | ||
| PC5/6/SPC6 | 0.12 nM | 0.17 ± 0.21 nM (PCSK5) | |
| PC7/LPC/PC8 | 0.12 nM | 0.54 ± 0.68 nM (PCSK7) | |
| SARS-CoV-2 | 57 nM | Plaque Reduction Assay | |
| Zika Virus (ZIKV) | 18.59 µM | Antiviral Activity | |
| Japanese Encephalitis Virus (JEV) | 19.91 µM | Antiviral Activity |
Signaling Pathways and Experimental Workflows
Mechanism of Viral Entry Inhibition
The following diagram illustrates the mechanism by which this compound inhibits viral entry by targeting host cell proprotein convertases.
Experimental Workflow for Antiviral Efficacy Assessment
This diagram outlines a general workflow for evaluating the antiviral activity of this compound.
Experimental Protocols
Plaque Reduction Neutralization Assay for Antiviral IC50 Determination
This protocol is adapted from methodologies used to assess the antiviral activity of this compound against flaviviruses and coronaviruses.
Materials:
-
Susceptible host cells (e.g., Vero E6 for SARS-CoV-2, Vero for Zika virus)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock of known titer (PFU/mL)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., 1.2% methylcellulose in 2% FBS-containing medium)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
6-well or 12-well cell culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection (e.g., 5 x 10^5 cells/well). Incubate overnight at 37°C with 5% CO2.
-
Virus Dilution: On the day of the experiment, prepare serial dilutions of the virus stock in serum-free medium to achieve a concentration that yields a countable number of plaques (e.g., 50-100 PFU/well).
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the virus diluent, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 1 nM). Include a virus-only control (no inhibitor).
-
Infection: Aspirate the growth medium from the cell monolayers and wash once with PBS. Infect the cells with 200 µL/well of the virus-inhibitor mixture.
-
Adsorption: Incubate the plates for 1 hour at 37°C, gently rocking every 15 minutes to ensure even distribution of the inoculum.
-
Overlay: After the adsorption period, aspirate the inoculum and overlay the cells with 2 mL/well of the overlay medium.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Staining: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.
-
IC50 Calculation: Calculate the percentage of plaque reduction for each inhibitor concentration relative to the virus-only control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis of Viral Glycoprotein Cleavage
This protocol outlines the steps to visualize the inhibition of viral glycoprotein processing by this compound.
Materials:
-
Host cells and virus
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the viral glycoprotein (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting imaging system
Procedure:
-
Cell Treatment and Infection: Seed cells in a 6-well plate to achieve 80-90% confluency. Pre-treat the cells with various concentrations of this compound (and a no-inhibitor control) for 1-2 hours.
-
Infection: Infect the cells with the virus at a high multiplicity of infection (MOI) (e.g., MOI of 1-5) in the presence of the inhibitor.
-
Incubation: Incubate for a suitable period to allow for protein expression and processing (e.g., 24-48 hours).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with 100-200 µL of cold lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize the protein amounts for each sample, mix with Laemmli sample buffer, and denature at 95°C for 5 minutes. Load the samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane again as in the previous step. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the resulting bands. In the presence of effective concentrations of this compound, an accumulation of the higher molecular weight precursor form of the glycoprotein and a corresponding decrease in the cleaved, lower molecular weight form(s) should be observed compared to the untreated control.
Conclusion
This compound is an indispensable research tool for elucidating the roles of proprotein convertases in health and disease. Its broad-spectrum and irreversible inhibitory activity makes it particularly valuable for studying the maturation of viral glycoproteins and other precursor proteins. The data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of targeting proprotein convertases and to provide a solid foundation for the development of novel inhibitors with improved specificity and pharmacological properties.
References
Decanoyl-RVKR-CMK: A Technical Guide to its Furin Inhibition Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (Decanoyl-RVKR-CMK) is a potent, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2][3] By targeting these essential proteases, this compound disrupts the maturation of a wide array of substrate proteins, including viral glycoproteins, bacterial toxins, and endogenous proteins involved in various physiological and pathological processes. This technical guide provides an in-depth overview of the this compound furin inhibition pathway, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visual representations of the core pathways and workflows.
Introduction to Furin and Proprotein Convertases
Furin is a calcium-dependent serine endoprotease and a member of the proprotein convertase subtilisin/kexin (PCSK) family.[4] It plays a crucial role in the secretory pathway, specifically in the trans-Golgi network, where it cleaves precursor proteins at specific basic amino acid consensus sequences, typically Arg-X-Lys/Arg-Arg↓.[4] This proteolytic processing is essential for the activation and maturation of a multitude of proteins, including hormones, growth factors, receptors, and enzymes.[4] Furin and other PCs are also exploited by various pathogens to process their own proteins, facilitating virulence and infectivity.[5][6]
Mechanism of Action of this compound
This compound is a peptidyl chloromethylketone that acts as a suicide inhibitor.[7] Its peptide sequence (RVKR) mimics the consensus cleavage site of furin, allowing it to bind to the enzyme's active site.[7] The chloromethylketone (CMK) moiety then irreversibly alkylates a critical histidine residue in the catalytic triad of the enzyme, leading to the formation of a covalent bond and the inactivation of the protease.[7] The N-terminal decanoyl group enhances the cell permeability of the inhibitor, allowing it to reach its subcellular targets.[5]
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against furin and other proprotein convertases. The following tables summarize the available half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: IC50 Values of this compound
| Target/Process | Cell Line/System | IC50 Value | Reference |
| Furin | In vitro | 1.3 ± 3.6 nM | [4] |
| PCSK5 | In vitro | 0.17 ± 0.21 nM | [4] |
| PCSK6 | In vitro | 0.65 ± 0.43 nM | [4] |
| PCSK7 | In vitro | 0.54 ± 0.68 nM | [4] |
| Golgi Inhibitory Activity | U2OS cells | 9108 ± 6187 nM | [4] |
| SARS-CoV-2 Viral Entry | Plaque Reduction Assay | 57 nM | [1][3] |
| Human Papillomavirus 16 (HPV16) Infection | In vitro | ~50 nM | [8] |
| Zika Virus (ZIKV) | Vero cells | 18.59 µM | |
| Japanese Encephalitis Virus (JEV) | Vero cells | 19.91 µM |
Table 2: Ki Values of this compound
| Proprotein Convertase | Ki Value | Reference |
| Furin/SPC1 | ~1 nM | [4][7] |
| PC2/SPC2 | 0.36 nM | [4][7] |
| PC1/PC3/SPC3 | 2.0 nM | [4][7] |
| PACE4/SPC4 | 3.6 nM | [4][7] |
| PC5/PC6/SPC6 | 0.12 nM | [4][7] |
| PC7/LPC/PC8 | 0.12 nM | [4][7] |
Signaling Pathways and Cellular Effects
The inhibition of furin by this compound has significant downstream effects on various cellular and pathological pathways.
Inhibition of Viral Glycoprotein Processing
Many viruses, including flaviviruses (like Zika and Japanese encephalitis virus), coronaviruses (like SARS-CoV-2), and papillomaviruses, rely on host furin to cleave their envelope glycoproteins.[5][8][9] This cleavage is a critical step for viral maturation, infectivity, and cell entry. This compound blocks this processing, resulting in the production of non-infectious viral particles.[9]
Blockade of Bacterial Toxin Activation
Several bacterial toxins, such as anthrax protective antigen (PA) and Pseudomonas exotoxin A, are secreted as inactive precursors and require cleavage by furin for activation.[10] this compound can prevent this activation, thereby protecting cells from the toxic effects.[11]
Alteration of Endogenous Protein Processing
Furin is involved in the processing of numerous endogenous proteins. Inhibition by this compound can therefore have wide-ranging effects, including:
-
Inhibition of pro-endothelin-1 (proET-1) processing in endothelial cells.[2]
-
Inhibition of the regulated secretion of the neuronal polypeptide VGF. [2]
-
Potential modulation of transforming growth factor-beta (TGF-β) and brain-derived neurotrophic factor (BDNF) processing , as these are known furin substrates.
-
Potential interference with matrix metalloproteinase (MMP) activation , as some MMPs are activated by furin-mediated cleavage.[12]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
In Vitro Furin Inhibition Assay (Fluorometric)
This assay measures the ability of this compound to inhibit the cleavage of a fluorogenic furin substrate.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of recombinant furin (at a pre-determined optimal concentration) to each well.
-
Add 10 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (e.g., Ex/Em = 380/460 nm for AMC-based substrates) in kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rates against the inhibitor concentrations to determine the IC50 value.
Western Blot Analysis of Protein Processing
This protocol is used to visualize the inhibition of precursor protein cleavage in cell culture.
Materials:
-
Cell line expressing the target protein
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody specific for the target protein (recognizing both precursor and cleaved forms)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24-48 hours).
-
Wash the cells with PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA).
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[13]
-
Wash the membrane three times with TBST.[13]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.[13]
-
Analyze the band intensities for the precursor and cleaved forms of the target protein.
Plaque Reduction Assay for Antiviral Activity
This assay determines the concentration of this compound required to inhibit virus-induced cell death.[14]
Materials:
-
Susceptible host cell line
-
Virus stock
-
This compound
-
Culture medium
-
Agarose or methylcellulose overlay
-
Crystal violet solution
Procedure:
-
Seed host cells in a 24-well plate to form a confluent monolayer.
-
Prepare serial dilutions of this compound in culture medium.
-
Infect the cell monolayers with a known titer of virus (e.g., 50-100 plaque-forming units per well) in the presence of the this compound dilutions or vehicle control.
-
After a 1-2 hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (containing agarose or methylcellulose) with the corresponding concentrations of the inhibitor.
-
Incubate the plates at the optimal temperature for viral replication until plaques are visible (typically 3-7 days).
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain the cells with crystal violet solution and wash with water.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each inhibitor concentration compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Cytotoxicity Assay
It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibitory effects are not due to cell death.
Materials:
-
Cell line of interest
-
This compound
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based ATP assay kit)
-
96-well clear or white microplate
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with serial dilutions of this compound.
-
Incubate for a period equivalent to the duration of the primary assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the 50% cytotoxic concentration (CC50) from the dose-response curve.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for studying the effects of this compound.
Conclusion
This compound is a valuable research tool for studying the roles of furin and other proprotein convertases in health and disease. Its potent and irreversible inhibitory activity makes it particularly useful for elucidating the consequences of blocking specific protein maturation pathways. This guide provides a comprehensive technical overview to aid researchers in designing and interpreting experiments involving this important inhibitor. Further research may focus on developing more specific inhibitors for individual proprotein convertases to minimize off-target effects in potential therapeutic applications.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pnas.org [pnas.org]
- 9. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anthrax toxin protective antigen is activated by a cell surface protease with the sequence specificity and catalytic properties of furin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Inhibiting Matrix Metalloproteinase-2 Activation by Perturbing Protein–Protein Interactions Using a Cyclic Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. A simplified plaque reduction assay for antiviral agents from plants. Demonstration of frequent occurrence of antiviral activity in higher plants - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Decanoyl-Arg-Val-Lys-Arg-CMK: Structure, Mechanism, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-Arg-Val-Lys-Arg-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases crucial for the maturation of a wide array of proteins. Its ability to block the processing of precursor proteins has positioned it as a valuable research tool and a potential therapeutic agent in various diseases, including viral infections and cancer. This guide provides a comprehensive overview of its chemical structure, mechanism of action, and detailed experimental protocols for its application.
Core Structure and Chemical Properties
Decanoyl-Arg-Val-Lys-Arg-CMK is a synthetic tetrapeptide derivative. Its structure consists of a decanoyl group at the N-terminus, a peptide sequence of Arginine-Valine-Lysine-Arginine, and a chloromethylketone (CMK) group at the C-terminus.[1][2][3]
The decanoyl group , a ten-carbon acyl chain, enhances the molecule's lipophilicity, facilitating its permeation across cellular membranes. The tetrapeptide sequence (Arg-Val-Lys-Arg) mimics the consensus cleavage site of many proprotein convertases, providing specificity for these enzymes.[4] The chloromethylketone (CMK) moiety is a reactive group that forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inhibition.
| Property | Value | Source |
| Molecular Formula | C34H66ClN11O5 | [1][3][5] |
| Molecular Weight | 744.4 g/mol | [1][3][5] |
| IUPAC Name | N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide | [1] |
| Synonyms | Decanoyl-RVKR-CMK, Furin Inhibitor I, Dec-RVKR-CMK | [1][3] |
| CAS Number | 150113-99-8 | [3][5] |
| Purity | ≥95% | [5] |
| Solubility | Soluble to 1 mg/ml in water | [5] |
| Storage | Store at -20°C | [3][5] |
Mechanism of Action: Inhibition of Proprotein Convertases
Decanoyl-Arg-Val-Lys-Arg-CMK primarily functions by irreversibly inhibiting members of the proprotein convertase family, with a particularly high affinity for furin.[4] These enzymes are localized in the trans-Golgi network and are responsible for the proteolytic maturation of a vast number of precursor proteins, including hormones, growth factors, receptors, and viral envelope proteins.
The inhibitory process can be visualized as a targeted "lock-and-key" mechanism followed by an irreversible chemical reaction.
References
- 1. bachem.com [bachem.com]
- 2. agilent.com [agilent.com]
- 3. escholarship.org [escholarship.org]
- 4. Design, synthesis and inhibitory effect of pentapeptidyl chloromethyl ketones on proteinase K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino Acids and Peptides. Part 48.1 Studies on the Structure of an Unexpected Reaction Product from Dipeptidyl Chloromethyl Ketone during Acid Hydrolysis 2 - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
Decanoyl-RVKR-CMK: A Potent Inhibitor of Proprotein Convertases with Broad-Spectrum Antiviral Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Decanoyl-RVKR-CMK is a synthetic, cell-permeable peptide derivative that acts as a potent and irreversible inhibitor of proprotein convertases (PCs). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, inhibitory profile, and its significant potential as a broad-spectrum antiviral agent. The document consolidates key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to serve as a valuable resource for researchers in virology, cell biology, and drug development.
Mechanism of Action: Targeting Proprotein Convertases
This compound is a peptidomimetic inhibitor designed to target the active site of subtilisin/kexin-like proprotein convertases.[1][2] Its sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by many PCs. The C-terminal chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[2] The N-terminal decanoyl group enhances the molecule's lipophilicity, facilitating its permeation across cellular membranes.
This inhibitor demonstrates broad-spectrum activity against the seven members of the PC family: PC1/3, PC2, furin, PC4, PACE4, PC5/6, and PC7.[3][4] By blocking these enzymes, this compound interferes with the post-translational processing of a wide array of precursor proteins, including viral glycoproteins, bacterial toxins, growth factors, and hormones.[3][5] This inhibitory action disrupts the maturation and activation of these proteins, which is crucial for their biological function.
Inhibitory Profile of this compound
The potency of this compound against various proprotein convertases has been quantified through in vitro enzymatic assays. The following tables summarize the reported half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values.
Table 1: IC50 Values of this compound against Proprotein Convertases
| Proprotein Convertase | IC50 (nM) |
| Furin | 1.3 ± 3.6 |
| PC5/PCSK5 | 0.17 ± 0.21 |
| PC6/PCSK6 | 0.65 ± 0.43 |
| PC7/PCSK7 | 0.54 ± 0.68 |
Table 2: Ki Values of this compound against Proprotein Convertases
| Proprotein Convertase | Ki (nM) |
| Furin/SPC1 | ~1 |
| PC2/SPC2 | 0.36 |
| PC1/3/SPC3 | 2.0 |
| PACE4/SPC4 | 3.6 |
| PC5/6/SPC6 | 0.12 |
| PC7/LPC/PC8 | 0.12 |
Antiviral Activity
The critical role of host cell proprotein convertases, particularly furin, in the proteolytic activation of viral envelope glycoproteins makes them attractive targets for antiviral therapies. This compound has demonstrated significant antiviral activity against a range of enveloped viruses by preventing the cleavage of their fusion proteins, a step essential for viral entry and infectivity.
Table 3: Antiviral Activity of this compound
| Virus | Assay | Cell Line | IC50 |
| SARS-CoV-2 | Plaque Reduction Assay | Vero E6 | 57 nM[3][6] |
| Zika Virus (ZIKV) | Plaque Assay | Vero | 18.59 µM[7] |
| Japanese Encephalitis Virus (JEV) | Plaque Assay | Vero | 19.91 µM[7] |
| Papillomavirus (HPV16) | Pseudovirus Infection Assay | HeLa | ~50 nM[8] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and experimental procedures relevant to the study of this compound.
References
- 1. abpbio.com [abpbio.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. rndsystems.com [rndsystems.com]
- 4. glpbio.com [glpbio.com]
- 5. Characterization of Proprotein Convertases and Their Involvement in Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Cell Permeability and Mechanism of Action of Decanoyl-RVKR-CMK
This technical guide provides a comprehensive overview of this compound, a modified peptide inhibitor. It details its cell permeability, mechanism of action, and its application in biological research, with a focus on its role as an antiviral agent and a modulator of cellular signaling pathways.
Introduction: Understanding this compound
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a synthetic, small-molecule compound designed as a potent and irreversible inhibitor of a class of enzymes known as proprotein convertases (PCs).[1][2] Specifically, it targets subtilisin/kexin-like PCs, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7.[1][3] A key feature of this inhibitor is its cell permeability, which allows it to act on intracellular PCs that are critical for various physiological and pathological processes.[1][4][5] The molecule consists of a peptide sequence (RVKR) that mimics the consensus cleavage site for furin, a decanoyl lipid group that enhances membrane permeability, and a chloromethylketone (CMK) reactive group that irreversibly binds to the active site of the target proteases.[2][6]
Its ability to enter cells and block PC activity makes it a valuable tool for studying processes like viral maturation, hormone activation, and cell differentiation, and a potential candidate for therapeutic development.[4][7][8]
Core Mechanism of Action
This compound functions as an irreversible, competitive inhibitor of proprotein convertases.[4][5] These enzymes are essential for the proteolytic maturation of a wide array of precursor proteins within the trans-Golgi Network (TGN) and other cellular compartments.[6][9]
Antiviral Activity
A primary application of this compound is in virology. Many viruses, including flaviviruses (Zika, Japanese Encephalitis) and coronaviruses (SARS-CoV-2), rely on host cell PCs like furin to cleave their envelope glycoproteins, a step that is essential for viral infectivity and maturation.[2][3][9]
-
Flaviviruses (Zika, JEV): this compound inhibits the furin-mediated cleavage of the precursor membrane protein (prM) to the mature membrane protein (M).[4][9] This inhibition results in the release of immature, non-infectious viral particles.[4]
-
Coronaviruses (SARS-CoV-2): The compound blocks the cleavage of the SARS-CoV-2 spike protein by furin, which is a critical step for the virus to enter host cells.[2][3] This action has been shown to reduce the formation of syncytia (fused cells), a common cytopathic effect of the virus.[10]
Modulation of Cellular Signaling
This compound also affects cellular signaling pathways that depend on PC-mediated protein processing.
-
Notch Signaling: The inhibitor has been shown to block the processing of Notch1, a key regulator of cell differentiation in airway epithelium.[7] By inhibiting intracellular PCs like furin, this compound prevents Notch1 maturation, which in turn promotes the differentiation of basal progenitor cells into ciliated cells rather than secretory cells.[7][11]
Caption: Antiviral mechanism of this compound.
Quantitative Data Summary
The efficacy and cytotoxicity of this compound have been quantified in various cell-based assays. The data below is compiled from multiple studies.
| Parameter | Target/Virus | Cell Line | Value | Reference |
| IC₅₀ | SARS-CoV-2 | VeroE6 | 57 nM | [2][3] |
| IC₅₀ | Zika Virus (ZIKV) | Vero | 18.59 µM | [8] |
| IC₅₀ | Japanese Encephalitis Virus (JEV) | Vero | 19.91 µM | [8] |
| Effective Concentration | P2 Reporter Construct Cleavage | CHO ldlD | ~5 µM (Almost complete inhibition) | [12] |
| Effective Concentration | Antiviral Assays (ZIKV, JEV) | Vero & C6/36 | 100 µM (Used for significant titer reduction) | [4][5][9] |
| Effective Concentration | Ciliated Cell Differentiation | Human Nasal Epithelial Cells | 25 µM | [11] |
Note: IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe common protocols used to evaluate this compound.
Cytotoxicity Assay
This assay is performed to determine the concentration range at which the compound is not toxic to the cells, ensuring that observed antiviral effects are not due to cell death.
-
Method: Luminescence-based cell viability assay (e.g., CellTiter-GLO® One Solution Assay).[4][9]
-
Procedure:
-
Seed cells (e.g., Vero or C6/36) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound for a specified period (e.g., 24-48 hours).
-
Add the CellTiter-GLO® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).
-
Measure luminescence using a plate reader.
-
Calculate the 50% cytotoxic concentration (CC₅₀) using non-linear regression analysis.[9]
-
Antiviral Activity Assays
This assay quantifies the titer of infectious virus particles.
-
Procedure:
-
Grow a confluent monolayer of susceptible cells (e.g., Vero) in 6-well plates.
-
Infect the cells with a virus sample (e.g., from the supernatant of treated/untreated infected cells) for 1-2 hours.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for several days until plaques (zones of cell death) are visible.
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the plaques to determine the viral titer in plaque-forming units per milliliter (PFU/mL).[4]
-
This method is used to quantify viral RNA, providing a measure of viral replication.
-
Procedure:
-
Infect cells with the virus and treat with this compound.
-
At a specific time post-infection (e.g., 24 hours), extract total RNA from the cells.
-
Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase.
-
Perform real-time PCR using primers and probes specific to a viral gene (e.g., ZIKV forward: 5'-CCGCTGCCCAACACAAG-3').[9]
-
Quantify the viral RNA based on the amplification cycle threshold (Ct) value, often normalized to a host housekeeping gene.
-
Western Blot for prM Cleavage Analysis
This technique is used to directly visualize the inhibitory effect of this compound on viral protein processing.
-
Procedure:
-
Infect Vero cells with ZIKV or JEV (e.g., at a multiplicity of infection of 0.2) and subsequently treat with 100 µM this compound.[5][9]
-
At 36 hours post-infection, lyse the cells to collect total protein.[5][9]
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF).
-
Probe the membrane with specific primary antibodies against the viral prM and E proteins.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities to determine the ratio of prM to E protein, which indicates the extent of prM cleavage inhibition.[9]
-
Time-of-Drug Addition Assay
This experiment determines the stage of the viral life cycle that is inhibited by the compound.
-
Procedure:
-
Pre-infection: Treat cells with this compound before adding the virus.
-
Co-infection: Add the drug and virus to the cells at the same time.
-
Post-infection: Add the drug to the cells after the virus has been allowed to enter.[9]
-
After incubation, collect the cell supernatant and measure the virus titer using a plaque assay.[9]
-
Results for this compound show the maximum reduction in virus titer occurs with post-infection treatment, indicating it acts on later stages of the viral cycle, such as maturation and release, rather than entry.[4][9]
-
Caption: Workflow for a Time-of-Drug Addition experiment.
Signaling Pathway Visualization: Notch1
This compound's cell permeability allows it to interfere with intracellular signaling pathways. Its effect on Notch1 processing is a prime example of its utility in cell biology research beyond virology.
Caption: Inhibition of Notch1 signaling by this compound.
Conclusion
This compound is a well-established, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases. Its ability to cross the cell membrane is fundamental to its broad utility, allowing it to target intracellular enzymes involved in the maturation of viral glycoproteins and the regulation of key cellular signaling pathways like Notch1. The comprehensive data on its inhibitory concentrations and the detailed experimental protocols available make it an invaluable tool for researchers in virology, cell biology, and drug development. While it shows promise, particularly as an antiviral agent, its broad-spectrum activity against multiple PCs means that considerations of off-target effects are important for any therapeutic applications.[6]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. rndsystems.com [rndsystems.com]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proprotein convertase inhibition promotes ciliated cell differentiation - a potential mechanism for the inhibition of Notch1 signalling by decanoyl-RVKR-chloromethylketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Decanoyl-RVKR-CMK: A Potent Inhibitor of Furin and its Role in Virology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Decanoyl-RVKR-CMK is a synthetic, cell-permeable, and irreversible peptide inhibitor of proprotein convertases, with a particularly strong affinity for furin. This enzyme plays a crucial role in the maturation of a wide array of viral envelope glycoproteins, making this compound a broad-spectrum antiviral candidate. By inhibiting the furin-mediated cleavage of these viral proteins, this compound effectively halts viral maturation and subsequent infectivity. This technical guide provides a comprehensive overview of the mechanism of action, antiviral spectrum, and key experimental data related to this compound. It is intended to serve as a resource for researchers and drug development professionals exploring its therapeutic potential.
Introduction to this compound
This compound, also known as Furin Inhibitor I, is a peptidyl chloromethylketone. Its design is based on the consensus cleavage site of furin (Arg-X-Lys/Arg-Arg), allowing it to act as a competitive inhibitor. The addition of a decanoyl group enhances its cell permeability, enabling it to reach the trans-Golgi network where furin is predominantly active.
Chemical Structure:
-
Sequence: Arg-Val-Lys-Arg
-
Modifications: N-terminal Decanoyl group, C-terminal chloromethylketone (CMK)
The CMK group forms a covalent bond with the active site histidine of furin and other proprotein convertases, leading to irreversible inhibition.
Mechanism of Action in Virology
Many viruses, upon exiting the host cell, are in a non-infectious, immature state. The activation of these viral particles often requires the proteolytic cleavage of their surface glycoproteins by host cell proteases. Furin, a ubiquitously expressed proprotein convertase, is a key enzyme in this process for a multitude of viral pathogens.
This compound's primary role in virology is the inhibition of this crucial cleavage step. By binding to and irreversibly inhibiting furin, it prevents the maturation of viral envelope proteins. This, in turn, can lead to several antiviral outcomes:
-
Inhibition of Viral Entry: For many viruses, the cleavage of the envelope glycoprotein is essential for exposing the fusion peptide, which mediates the fusion of the viral and host cell membranes. By preventing this cleavage, this compound can block viral entry into host cells.
-
Reduction in Viral Infectivity: Immature virions with uncleaved glycoproteins are often non-infectious or have significantly reduced infectivity.
-
Inhibition of Syncytium Formation: Some viral glycoproteins, when expressed on the surface of infected cells, can mediate fusion with neighboring uninfected cells, forming large, multinucleated cells called syncytia. This is a mechanism of cell-to-cell viral spread. This compound can inhibit syncytium formation by preventing the cleavage of the fusion proteins.
Antiviral Spectrum
This compound has demonstrated in vitro activity against a diverse range of enveloped viruses that rely on furin for glycoprotein processing. This broad-spectrum activity makes it an attractive candidate for further investigation, particularly for emerging viral threats.
Table 1: Antiviral Spectrum of this compound
| Viral Family | Virus | Key Glycoprotein Target | Reference |
| Flaviviridae | Zika Virus (ZIKV) | prM | [1][2] |
| Japanese Encephalitis Virus (JEV) | prM | [1][2] | |
| Dengue Virus (DENV) | prM | [2] | |
| West Nile Virus (WNV) | prM | [2] | |
| Coronaviridae | SARS-CoV-2 | Spike (S) protein | [3] |
| Orthomyxoviridae | Influenza A Virus | Hemagglutinin (HA) | [2] |
| Filoviridae | Ebola Virus (EBOV) | Glycoprotein (GP) | [2] |
| Retroviridae | Human Immunodeficiency Virus (HIV) | gp160 | [2] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | [2] | |
| Togaviridae | Chikungunya Virus (CHIKV) | [2] | |
| Papillomaviridae | Human Papillomavirus (HPV) | L2 | [2] |
Quantitative Data
The efficacy and toxicity of this compound have been evaluated in various in vitro studies. The following tables summarize key quantitative data.
Table 2: In Vitro Efficacy of this compound Against Various Viruses
| Virus | Cell Line | Assay | IC50 | Reference |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 57 nM | |
| Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 µM | |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 µM |
Table 3: Inhibition Constants (Ki) of this compound for Proprotein Convertases
| Enzyme | Ki |
| Furin/SPC1 | ~1 nM |
| PC2/SPC2 | 0.36 nM |
| PC1/PC3/SPC3 | 2.0 nM |
| PACE4/SPC4 | 3.6 nM |
| PC5/PC6/SPC6 | 0.12 nM |
| PC7/LPC/PC8/SPC7 | 0.12 nM |
Table 4: Cytotoxicity of this compound
| Cell Line | Assay | CC50 | Reference |
| Vero | CellTiter-GLO | 712.9 µM |
Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Viral Glycoprotein Cleavage
The primary mechanism of action of this compound is the direct inhibition of furin, which disrupts the viral maturation process.
Caption: Inhibition of Furin-Mediated Viral Glycoprotein Cleavage by this compound.
Experimental Workflow: Assessing Antiviral Activity
A typical workflow to evaluate the antiviral efficacy of this compound involves a series of in vitro assays.
Caption: Experimental Workflow for Evaluating the Antiviral Activity of this compound.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the antiviral activity of this compound. Specific parameters may need to be optimized for different viruses and cell lines.
Plaque Reduction Assay
This assay is used to determine the viral titer and the IC50 of the inhibitor.
-
Cell Seeding: Seed susceptible cells (e.g., Vero cells) in 6-well plates to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with the viral dilutions.
-
Treatment: After viral adsorption, remove the inoculum and overlay the cells with a medium containing various concentrations of this compound and a gelling agent (e.g., agarose or methylcellulose).
-
Incubation: Incubate the plates until plaques (zones of cell death) are visible.
-
Staining: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Analysis: The number of plaques is counted for each inhibitor concentration, and the IC50 is calculated.
Western Blot for Viral Protein Cleavage
This technique is used to directly observe the inhibition of viral glycoprotein cleavage.
-
Sample Preparation: Infect cells with the virus and treat with this compound. Lyse the cells at a specific time post-infection to collect total protein.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral glycoprotein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system. The presence of the uncleaved precursor and the reduction of the cleaved product in treated samples indicate inhibition.
Quantitative Reverse Transcription PCR (qRT-PCR)
This assay quantifies the amount of viral RNA in infected cells or in the supernatant.
-
RNA Extraction: Extract total RNA from infected and treated cells or from the cell culture supernatant.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the viral RNA using a reverse transcriptase.
-
qPCR: Perform quantitative PCR using primers and probes specific for a viral gene.
-
Analysis: The amount of viral RNA is quantified by comparing the amplification cycle threshold (Ct) values to a standard curve.
Immunofluorescence Assay (IFA)
IFA is used to visualize the expression and localization of viral proteins within infected cells.
-
Cell Culture and Infection: Grow cells on coverslips, infect them with the virus, and treat with this compound.
-
Fixation and Permeabilization: Fix the cells to preserve their structure and permeabilize the cell membranes to allow antibody entry.
-
Blocking: Block non-specific antibody binding sites.
-
Antibody Staining: Incubate with a primary antibody against the viral protein, followed by a fluorescently labeled secondary antibody.
-
Microscopy: Visualize the cells using a fluorescence microscope. A reduction in the number of fluorescent cells or in the fluorescence intensity indicates antiviral activity.
Time-of-Drug-Addition Assay
This assay helps to determine the stage of the viral life cycle that is inhibited by the compound.
-
Synchronized Infection: Infect a culture of susceptible cells with a high multiplicity of infection to ensure that most cells are infected at the same time.
-
Staggered Treatment: Add this compound at different time points before, during, and after infection.
-
Quantification of Viral Progeny: Harvest the supernatant at a late time point and determine the viral titer using a plaque assay or qRT-PCR.
-
Analysis: By observing at which time points the addition of the inhibitor is no longer effective, the specific stage of the viral life cycle that is targeted can be inferred. For this compound, its effect is expected to be most pronounced when added during the late stages of the viral replication cycle when glycoprotein processing occurs.
Conclusion and Future Directions
This compound is a potent and well-characterized inhibitor of furin and other proprotein convertases, with demonstrated broad-spectrum antiviral activity in vitro. Its mechanism of action, the inhibition of viral glycoprotein cleavage, is a validated antiviral strategy. While the in vitro data are promising, further studies are required to evaluate its in vivo efficacy, pharmacokinetic properties, and safety profile. The development of more specific furin inhibitors with improved drug-like properties based on the structure of this compound is a promising avenue for future antiviral drug discovery.
References
Decanoyl-RVKR-CMK: A Potent Inhibitor of SARS-CoV-2 Spike Protein Activation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an unprecedented global effort to develop effective antiviral therapies. A key target in this endeavor is the viral spike (S) protein, which is essential for viral entry into host cells. The proteolytic cleavage of the S protein by host cell proteases is a critical step for its activation. This whitepaper provides a comprehensive technical overview of Decanoyl-RVKR-CMK, a synthetic peptide inhibitor, and its significant role in blocking SARS-CoV-2 spike protein processing. By inhibiting the host protease furin, this compound effectively prevents viral entry and subsequent replication, making it a promising candidate for antiviral drug development. This document details the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the underlying biological and experimental workflows.
Introduction: The Critical Role of Spike Protein Cleavage in SARS-CoV-2 Infection
The entry of SARS-CoV-2 into host cells is mediated by the binding of its spike (S) glycoprotein to the angiotensin-converting enzyme 2 (ACE2) receptor.[1] The S protein is synthesized as a precursor that requires proteolytic cleavage at two distinct sites, S1/S2 and S2', to become fusion-competent.[2] The cleavage at the S1/S2 site, which contains a polybasic RRAR motif, is primarily mediated by the host proprotein convertase furin in the Golgi apparatus of the producer cell.[1][2] This initial cleavage is crucial for priming the S protein. Subsequent cleavage at the S2' site by proteases like TMPRSS2 at the cell surface or cathepsins in the endosomes of the target cell triggers the irreversible conformational changes necessary for membrane fusion and viral entry.[2]
The presence of the furin cleavage site at the S1/S2 boundary is a distinguishing feature of SARS-CoV-2 and is absent in many other related coronaviruses.[2] This site is considered a key determinant of the virus's high infectivity and pathogenicity. Consequently, inhibiting the proteases responsible for S protein cleavage, particularly furin, represents a compelling host-directed antiviral strategy.
This compound: A Targeted Furin Inhibitor
This compound is a cell-permeable, irreversible inhibitor of furin and other subtilisin/kexin-like proprotein convertases (PCs).[3] Its design is based on the consensus recognition sequence of furin (Arg-X-Lys/Arg-Arg), with a chloromethylketone (CMK) moiety that irreversibly alkylates the active site histidine of the protease.[4] The decanoyl group enhances cell permeability.[5] By specifically targeting furin, this compound blocks the cleavage of the SARS-CoV-2 spike protein at the S1/S2 site, thereby preventing its activation.[3][6]
Mechanism of Action
The primary mechanism of action of this compound against SARS-CoV-2 is the inhibition of furin-mediated S protein cleavage.[6] This inhibition prevents the separation of the S1 and S2 subunits, which is a prerequisite for the subsequent conformational changes that lead to membrane fusion.[2] Studies have shown that treatment with this compound abolishes S protein cleavage, suppresses virus production, and reduces cytopathic effects, including the formation of syncytia (cell-cell fusion).[6][7] Importantly, this compound has been shown to block viral entry.[6]
Quantitative Data Summary
The efficacy of this compound has been quantified in various in vitro and in silico studies. The following tables summarize the key findings.
| Parameter | Value | Assay/Method | Cell Line/System | Reference |
| IC50 | 57 nM | Plaque Reduction Assay | VeroE6 cells | |
| IC50 | ~50 nM | Pseudovirus Infection Assay | HeLa cells | [8] |
| IC50 (MERS-CoV) | 75 µM | Pseudovirus Entry Assay | HEK-293T cells | [9] |
| IC50 (ZIKV) | 18.59 µM | Plaque Reduction Assay | Vero cells | [10] |
| IC50 (JEV) | 19.91 µM | Plaque Reduction Assay | Vero cells | [10] |
Table 1: Antiviral Activity of this compound
| Enzyme | Ki | IC50 | Reference |
| Furin/SPC1 | ~1 nM | 1.3 ± 3.6 nM | [11] |
| SPC2/PC2 | 0.36 nM | - | [11] |
| SPC3/PC1/PC3 | 2.0 nM | - | [11] |
| SPC4/PACE4 | 3.6 nM | - | [11] |
| SPC6/PC5/PC6 | 0.12 nM | 0.17 ± 0.21 nM | [11] |
| SPC7/LPC/PC7/PC8 | - | 0.54 ± 0.68 nM | [11] |
| Cathepsin B | - | 0.056 µM | [4] |
Table 2: Inhibitory Activity of this compound against Proprotein Convertases and other Proteases
| Parameter | Value (kcal/mol) | Method | Reference |
| Binding Energy (Furin) | -26.49 | Molecular Docking | [12] |
| IFD Score (Furin) | -9.18 | Induced Fit Docking | [13] |
Table 3: In Silico Binding Affinity of this compound to Furin
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on SARS-CoV-2.
Cell Culture and Virus
-
Cell Lines: VeroE6 cells (African green monkey kidney) are commonly used as they are highly permissive to SARS-CoV-2 infection.[1] HEK-293T cells are often used for pseudovirus production and entry assays.[9]
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.
-
Virus: SARS-CoV-2 isolates (e.g., hCoV-19/Taiwan/4/2020) are propagated in VeroE6 cells. Viral titers are determined by plaque assay.[1]
Plaque Reduction Assay
This assay is used to determine the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50% (IC50).
-
Cell Seeding: Seed VeroE6 cells in 12-well plates to form a confluent monolayer.
-
Inhibitor Pre-treatment: Pre-treat the cell monolayers with serial dilutions of this compound for 1 hour at 37°C.[1]
-
Virus Infection: Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields a countable number of plaques (e.g., MOI of 0.01).
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with DMEM containing 2% FBS and 1% methylcellulose, along with the corresponding concentrations of the inhibitor.
-
Incubation: Incubate the plates at 37°C for 3-5 days until plaques are visible.
-
Staining: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet.
-
Quantification: Count the number of plaques for each inhibitor concentration and calculate the IC50 value.
Immunoblotting for Spike Protein Cleavage
This technique is used to visualize the cleavage of the S protein.
-
Cell Transfection/Infection: Transfect VeroE6 cells with a plasmid expressing the SARS-CoV-2 S protein or infect with SARS-CoV-2.[7]
-
Inhibitor Treatment: Treat the cells with this compound at a specified concentration (e.g., 50 µM) for a designated time (e.g., 24 hours).[7]
-
Cell Lysis: Lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with a primary antibody specific for the SARS-CoV-2 S protein (detecting either the S1 or S2 subunit). Follow with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The presence of the full-length S protein and the cleaved S2 subunit will indicate the extent of cleavage.
Syncytium Formation Assay
This assay assesses the ability of the S protein to induce cell-cell fusion.
-
Cell Transfection: Co-transfect cells (e.g., VeroE6) with a plasmid expressing the SARS-CoV-2 S protein and a reporter plasmid (e.g., GFP).
-
Inhibitor Treatment: Treat the transfected cells with this compound.
-
Microscopy: After 24-48 hours, observe the cells under a fluorescence microscope.
-
Quantification: Quantify syncytium formation by counting the number of multinucleated giant cells (syncytia) containing more than a certain number of nuclei (e.g., 3 or more).
Pseudovirus Entry Assay
This assay measures the ability of a compound to block viral entry in a BSL-2 setting.
-
Pseudovirus Production: Co-transfect HEK-293T cells with a plasmid encoding the SARS-CoV-2 S protein, a lentiviral or retroviral backbone plasmid encoding a reporter gene (e.g., luciferase or GFP), and packaging plasmids.
-
Target Cell Preparation: Seed target cells (e.g., HEK-293T cells overexpressing ACE2) in a 96-well plate.
-
Inhibitor Treatment: Treat the target cells with serial dilutions of this compound.
-
Transduction: Add the pseudovirus-containing supernatant to the target cells.
-
Incubation: Incubate for 48-72 hours.
-
Reporter Gene Assay: Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP-positive cells using flow cytometry).
-
Data Analysis: Calculate the IC50 value based on the reduction in reporter gene expression.
Visualizations: Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key pathways and experimental workflows discussed in this whitepaper.
Caption: SARS-CoV-2 entry pathway and the inhibitory action of this compound.
Caption: Workflow for a plaque reduction assay to determine IC50.
Caption: Workflow for immunoblotting to detect spike protein cleavage.
Discussion and Future Directions
This compound has demonstrated potent in vitro activity against SARS-CoV-2 by inhibiting the crucial furin-mediated cleavage of the spike protein.[6] This mechanism of action is advantageous as it targets a host factor, which may have a higher barrier to the development of viral resistance compared to direct-acting antivirals. The low nanomolar IC50 values observed in plaque reduction assays highlight its potential as an antiviral agent.
However, several considerations are important for its development as a therapeutic. This compound is a pan-proprotein convertase inhibitor, and its lack of specificity could lead to off-target effects, as these enzymes are involved in numerous physiological processes.[5][11] While it is a valuable research tool, the chloromethylketone moiety can be reactive and may limit its in vivo stability and selectivity.[11]
Future research should focus on:
-
In vivo efficacy and safety: Evaluating the therapeutic window of this compound in animal models of SARS-CoV-2 infection is a critical next step.
-
Pharmacokinetics and bioavailability: Determining the drug-like properties of this compound is essential for its clinical translation.
-
Development of more selective inhibitors: Designing second-generation furin inhibitors with improved selectivity over other proprotein convertases could mitigate potential side effects.
-
Combination therapy: Investigating the synergistic effects of this compound with other antiviral agents, such as those targeting viral polymerase or other host proteases like TMPRSS2, could lead to more effective treatment regimens.
Conclusion
This compound is a potent inhibitor of SARS-CoV-2 replication in vitro, acting through the well-defined mechanism of blocking furin-mediated spike protein cleavage. The quantitative data and experimental protocols presented in this whitepaper provide a solid foundation for researchers and drug development professionals working on host-targeted antiviral strategies. While challenges related to selectivity and in vivo performance remain, the targeting of spike protein activation through furin inhibition is a validated and promising approach in the ongoing fight against COVID-19 and potentially other emerging coronaviruses that rely on a similar mechanism for cell entry.
References
- 1. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SARS-CoV-2 Spike Protein Is Capable of Inducing Cell–Cell Fusions Independent from Its Receptor ACE2 and This Activity Can Be Impaired by Furin Inhibitors or a Subset of Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-RVKR-CMK in Cancer Cell Line Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that play a critical role in the post-translational modification and activation of a wide array of proteins. In the context of oncology, PCs are key mediators of tumor progression, invasion, and metastasis through their processing of substrates such as growth factors, adhesion molecules, and matrix metalloproteinases. This technical guide provides an in-depth overview of the application of this compound in cancer cell line studies, detailing its mechanism of action, experimental protocols, and impact on relevant signaling pathways.
Introduction: The Role of Proprotein Convertases in Cancer
The proprotein convertase family, particularly subtilisin/kexin-like PCs such as Furin, PACE4, and PC7, are crucial for the maturation of a multitude of precursor proteins.[1][2] These enzymes recognize and cleave at specific basic amino acid motifs, a fundamental step for the activation of proteins involved in key pathological processes in cancer.[1]
Key functions of PCs in cancer include:
-
Activation of Growth Factors and Receptors: PCs process precursors of growth factors like Transforming Growth Factor-beta (TGF-β) and Insulin-like Growth Factor 1 Receptor (IGF-1R), which are pivotal for tumor cell proliferation and survival.[2][3][4]
-
Processing of Matrix Metalloproteinases (MMPs): The activation of MMPs, such as MMP-2 and MMP-9, by PCs is essential for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[2][5]
-
Modulation of Cell Adhesion: PCs can process integrins and other adhesion molecules, influencing cell-cell and cell-matrix interactions that are altered during cancer progression.
-
Regulation of Signaling Pathways: By activating key signaling molecules, PCs are implicated in pathways such as Notch and Wnt, which are frequently dysregulated in cancer.[3][6]
Given their central role in promoting a malignant phenotype, PCs have emerged as attractive therapeutic targets in oncology.
This compound: A Broad-Spectrum PC Inhibitor
This compound is a synthetic, irreversible inhibitor that targets the catalytic activity of multiple PCs, including Furin, PC1, PC2, PACE4, PC5, and PC7.[7][8] Its design is based on the consensus cleavage site of PCs (Arg-X-Lys/Arg-Arg), with a chloromethylketone (CMK) moiety that covalently modifies the active site histidine residue of the enzyme. The decanoyl group enhances its cell permeability, allowing it to act on intracellular PCs.[9]
By inhibiting PCs, this compound effectively blocks the processing of their various substrates, thereby impeding the downstream signaling pathways that contribute to cancer cell proliferation, invasion, and survival.[4][10]
Quantitative Data: In Vitro Efficacy of this compound
| Parameter | Cell Line | Assay | Value | Reference |
| Effective Concentration | PC12 (pheochromocytoma) | Inhibition of VGF release | 100 µM | [11] |
| Effective Concentration | Calu-6 (non-small cell lung carcinoma) | Inhibition of IGF-1R processing, decreased cell proliferation | Not specified | [4] |
| Effective Concentration | HOP-62 (non-small cell lung carcinoma) | Inhibition of IGF-1R processing, decreased cell proliferation | Not specified | [4] |
| Effect | SW480 & SW620 (colon cancer) spheroids | Reduced growth | Not specified | [10] |
| IC50 | Viral Cell Entry (SARS-CoV-2) | Plaque Reduction Assay | 57 nM | [7] |
Note: The IC50 value for viral entry is provided for context on the potency of the inhibitor against a specific furin-dependent process.
Experimental Protocols
The following are detailed protocols for key experiments used to assess the effects of this compound on cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.1% NP40, 4 mM HCl in isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1-100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with the same concentration of DMSO or water as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.[14][15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 10-100 µM) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Gating and Quantification:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Western Blot for MMP Processing
This protocol is to assess the effect of this compound on the processing of MMPs, by detecting the precursor (pro-MMP) and active forms.[5][17][18][19]
Materials:
-
Cancer cell line of interest
-
This compound
-
Serum-free culture medium
-
RIPA lysis buffer with protease inhibitors (optional, depending on the target)
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against pro-MMP and active MMP (e.g., MMP-2, MMP-9)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to near confluence and then incubate in serum-free medium. Treat the cells with this compound (e.g., 50-100 µM) for 24-48 hours. Collect the conditioned medium.
-
Protein Extraction (from conditioned medium): Concentrate the proteins in the conditioned medium using methods like acetone precipitation or centrifugal filter units.
-
Protein Quantification: Determine the protein concentration of the samples.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the MMP of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. An accumulation of the pro-form and a decrease in the active form of the MMP would indicate effective inhibition by this compound.
Signaling Pathways and Experimental Workflows
The inhibition of proprotein convertases by this compound has a cascading effect on multiple signaling pathways crucial for cancer progression.
General Mechanism of Action
Caption: General mechanism of this compound action.
Inhibition of TGF-β Signaling Pathway
References
- 1. PACE4 regulates apoptosis in human pancreatic cancer Panc‑1 cells via the mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Furin, ADAM, and γ-secretase: Core regulatory targets in the Notch pathway and the therapeutic potential for breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Proprotein Convertases in Furin-Rich Lung Cancer Cells Results in Decreased In vitro and In vivo Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pro-MMP-9 activation by the MT1-MMP/MMP-2 axis and MMP-3: role of TIMP-2 and plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. FURIN | Cancer Genetics Web [cancerindex.org]
- 7. This compound | Furin Inhibitors: R&D Systems [rndsystems.com]
- 8. arp1.com [arp1.com]
- 9. Inhibition of proprotein convertases: approaches to block squamous carcinoma development and progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Role of Furin in Colon Cancer Stem Cells Malignant Phenotype and Expression of LGR5 and NANOG in KRAS and BRAF-Mutated Colon Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. glpbio.com [glpbio.com]
- 12. cyrusbio.com.tw [cyrusbio.com.tw]
- 13. researchgate.net [researchgate.net]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
- 17. ahajournals.org [ahajournals.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Decanoyl-RVKR-CMK in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of subtilisin/kexin-like proprotein convertases (PCs).[1][2][3][4] This family of serine endoproteases, which includes furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7, is crucial for the post-translational maturation of a wide array of precursor proteins.[2][5] PCs cleave proproteins at specific basic amino acid recognition sites to generate biologically active proteins, such as hormones, growth factors, receptors, and viral envelope glycoproteins.[2] By inhibiting these enzymes, this compound serves as a valuable tool for investigating the roles of proprotein convertases in various physiological and pathological processes, including viral infection, cancer progression, and neuroendocrine function.[2][6]
Mechanism of Action
This compound is a modified peptide that acts as a competitive inhibitor of proprotein convertases.[1][7] The RVKR sequence mimics the consensus cleavage site for many PCs, allowing the inhibitor to bind to the active site of the enzyme. The chloromethylketone (CMK) moiety then irreversibly alkylates the active site histidine residue, leading to the inactivation of the enzyme. Its cell-permeable nature allows it to effectively inhibit intracellular PCs located in the secretory pathway.[1][2][3][4]
Applications
-
Antiviral Research: this compound has been demonstrated to inhibit the replication of a variety of viruses by preventing the proteolytic cleavage and activation of their envelope glycoproteins. This includes flaviviruses (Zika, Japanese encephalitis virus), coronaviruses (SARS-CoV-2), and retroviruses (HIV).[1][2][3][7]
-
Cancer Biology: Proprotein convertases are often overexpressed in tumors and are involved in the activation of growth factors and metalloproteinases that promote tumor growth and metastasis. This compound can be used to study the role of PCs in these processes.[6]
-
Neurobiology: This inhibitor has been used to block the regulated secretion of neuronal polypeptides, such as VGF, in PC12 cells, aiding in the study of neuropeptide processing and function.[5]
-
Cardiovascular Research: It has been shown to abolish the processing of proendothelin-1 (proET-1) in endothelial cells.[5]
Quantitative Data
The effective concentration of this compound can vary depending on the cell line, the specific proprotein convertase being targeted, and the experimental endpoint. The following table summarizes some reported concentrations and IC50 values.
| Application/Cell Line | Target Organism/Process | Concentration / IC50 | Reference |
| Plaque Reduction Assay | SARS-CoV-2 Viral Entry | IC50 = 57 nM | [8] |
| Vero & C6/36 Cells | Zika Virus (ZIKV) & Japanese Encephalitis Virus (JEV) Inhibition | 100 µM | [1][9] |
| HeLaCD4 Cells | HIV-1 & HIV-2 Replication Inhibition | 35-70 µM | [10] |
| RSV-infected Vero Cells | F-protein processing inhibition | Effective at various concentrations | [11] |
Experimental Protocols
This section provides a general protocol for the use of this compound in a typical cell culture experiment to assess its effect on protein processing or viral replication.
1. Reagent Preparation
-
This compound Stock Solution:
-
This compound is soluble in water (up to 1 mg/ml) or DMSO. For cell culture experiments, it is recommended to prepare a stock solution in sterile DMSO to enhance cell permeability and minimize aqueous degradation.
-
To prepare a 10 mM stock solution in DMSO: Dissolve 1 mg of this compound (MW: 744.42 g/mol ) in 134.3 µL of sterile DMSO.
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[10]
-
2. Cell Culture and Treatment
This protocol is a general guideline and should be optimized for your specific cell line and experimental design. As an example, we will describe a protocol for treating Vero cells.
-
Cell Seeding:
-
Culture Vero cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Seed the cells in the desired culture vessel (e.g., 6-well plate, 24-well plate) at a density that will result in 70-80% confluency at the time of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Inhibitor Treatment (Example for antiviral assay):
-
The timing of inhibitor addition is critical and depends on the experimental question. For studying the effect on viral entry and replication, a "time-of-addition" experiment is often performed.[9]
-
Pre-treatment: Remove the culture medium and add fresh medium containing the desired final concentration of this compound. Incubate for 1-2 hours before infection.
-
Co-treatment: Add the inhibitor at the same time as the viral inoculum.
-
Post-treatment: Add the inhibitor at various time points after infection to determine at which stage of the viral life cycle it is effective.[1][9]
-
-
Dilute the this compound stock solution in fresh, pre-warmed culture medium to the desired final concentration (e.g., 10 µM, 25 µM, 50 µM, 100 µM).
-
Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor-treated wells.
-
Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.
-
Incubate the cells for the desired duration of the experiment (e.g., 24, 48, or 72 hours).
-
3. Assessment of Inhibitor Effect
The method of assessment will depend on the specific research question.
-
Western Blot Analysis (for protein processing):
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies specific for the precursor and mature forms of the protein of interest.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection by chemiluminescence. A successful inhibition will result in an accumulation of the precursor form and a reduction of the mature form of the protein.[1][9]
-
-
Plaque Assay or Viral Titer Assay (for antiviral activity):
-
Collect the cell culture supernatant at the end of the experiment.
-
Perform serial dilutions of the supernatant and use them to infect a fresh monolayer of susceptible cells.
-
After an appropriate incubation period, fix and stain the cells to visualize and count the plaques (zones of cell death).
-
A reduction in the number of plaques in the inhibitor-treated samples compared to the control indicates antiviral activity.[1][9]
-
-
Cytotoxicity Assay:
-
It is essential to determine the cytotoxicity of this compound on the specific cell line being used to ensure that the observed effects are not due to cell death.
-
Treat cells with a range of concentrations of the inhibitor.
-
Assess cell viability using a standard method such as the MTT assay, CellTiter-Glo® Luminescent Cell Viability Assay, or Trypan Blue exclusion.[1]
-
Visualizations
Caption: Experimental workflow for using this compound in cell culture.
Caption: Mechanism of action of this compound.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 6. apexbt.com [apexbt.com]
- 7. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arp1.com [arp1.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Decanoyl-RVKR-CMK in Viral Entry Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Decanoyl-RVKR-CMK, a potent and cell-permeable inhibitor of furin and other proprotein convertases (PCs), in viral entry assays. This document outlines the inhibitor's mechanism of action, provides detailed experimental protocols, summarizes key quantitative data, and includes visual diagrams to facilitate understanding and experimental design.
Introduction
This compound is a synthetic, irreversible peptide-based inhibitor that targets the active site of subtilisin/kexin-like proprotein convertases, including PC1, PC2, PC4, PACE4, PC5, PC7, and most notably, furin.[1][2] Many viruses, including coronaviruses, flaviviruses, and papillomaviruses, rely on host cell furin or furin-like proteases to cleave their surface glycoproteins.[3][4][5] This cleavage is a critical maturation step that activates the glycoproteins for membrane fusion, enabling the virus to enter the host cell. By inhibiting this essential proteolytic processing, this compound effectively blocks the entry of these viruses into host cells.[1][5]
Mechanism of Action
Viral glycoproteins are often synthesized as inactive precursors. For the virus to become infectious, these precursors must be cleaved by host proteases at specific recognition sites. Furin, a ubiquitously expressed proprotein convertase, recognizes and cleaves at a specific amino acid motif, often a polybasic sequence like Arg-X-Lys/Arg-Arg↓.
This compound mimics this substrate recognition sequence and irreversibly binds to the active site of furin and other PCs.[6] The chloromethylketone (CMK) moiety forms a covalent bond with the active site histidine residue, leading to the irreversible inactivation of the enzyme.[6] This inhibition prevents the cleavage of viral glycoproteins, thereby trapping them in an inactive state and preventing viral fusion and entry into the host cell.[5][7]
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against various viruses and proprotein convertases as reported in the literature.
| Target Virus/Enzyme | Assay Type | Cell Line | IC50 / Ki Value | Reference |
| Viruses | ||||
| SARS-CoV-2 | Plaque Reduction Assay | VeroE6 | 57 nM | [1] |
| Human Papillomavirus 16 (HPV16) | Pseudovirus Infection | HeLa | ~50 nM | [8] |
| Zika Virus (ZIKV) | Viral Titer Reduction | Vero | 18.59 µM | [9] |
| Japanese Encephalitis Virus (JEV) | Viral Titer Reduction | Vero | 19.91 µM | [9] |
| Proprotein Convertases (Ki) | In vitro Enzyme Assay | N/A | ||
| Furin/SPC1 | N/A | N/A | ~1 nM | [6] |
| SPC2/PC2 | N/A | N/A | 0.36 nM | [6] |
| SPC3/PC1/PC3 | N/A | N/A | 2.0 nM | [6] |
| SPC4/PACE4 | N/A | N/A | 3.6 nM | [6] |
| SPC6/PC5/PC6 | N/A | N/A | 0.12 nM | [6] |
| Proprotein Convertases (IC50) | In vitro Enzyme Assay | N/A | ||
| Furin | N/A | N/A | 1.3 ± 3.6 nM | [6] |
| PCSK5 | N/A | N/A | 0.17 ± 0.21 nM | [6] |
| PCSK6 | N/A | N/A | 0.65 ± 0.43 nM | [6] |
| PCSK7 | N/A | N/A | 0.54 ± 0.68 nM | [6] |
Experimental Protocols
This section provides a generalized protocol for a viral entry assay using this compound. This protocol can be adapted for specific viruses, cell lines, and assay readouts.
Protocol 1: Plaque Reduction Assay
This assay is a functional assay that measures the effect of an inhibitor on the production of infectious virus particles.
Materials:
-
This compound (soluble in water up to 1 mg/ml)[1]
-
Susceptible host cell line (e.g., VeroE6 for SARS-CoV-2, HeLa for HPV)
-
Virus stock of known titer
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Overlay medium (e.g., cell culture medium with low-melting point agarose or methylcellulose)
-
Crystal violet solution for staining
Procedure:
-
Cell Seeding: Seed the host cells in 6-well or 12-well plates and grow to 90-100% confluency.
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in serum-free medium. It is recommended to start with a high concentration (e.g., 10-100 µM) and perform serial dilutions.
-
Pre-treatment (Optional but Recommended): Remove the growth medium from the cells and wash with phosphate-buffered saline (PBS). Add the diluted inhibitor to the cells and incubate for 1-2 hours at 37°C. This allows the inhibitor to enter the cells and inactivate the proteases.
-
Virus Infection: Dilute the virus stock in serum-free medium to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well). After the pre-treatment incubation, remove the inhibitor-containing medium and infect the cells with the virus dilution in the presence of the corresponding concentration of this compound. Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Overlay: After the infection period, remove the virus inoculum and gently wash the cells with PBS. Overlay the cells with overlay medium containing the same concentration of the inhibitor.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization: After incubation, fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet.
-
Data Analysis: Count the number of plaques in each well. The percentage of inhibition is calculated as: [1 - (number of plaques in treated well / number of plaques in untreated control well)] x 100. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 2: Pseudovirus Entry Assay
This assay utilizes non-replicating viral particles that express a reporter gene (e.g., luciferase or GFP) and are pseudotyped with the viral glycoprotein of interest. This is a safer alternative to working with infectious viruses.
Materials:
-
This compound
-
Host cell line expressing the appropriate viral receptor (e.g., HEK293T-ACE2 for SARS-CoV-2)
-
Pseudovirus stock
-
Cell culture medium
-
Reagents for detecting the reporter gene expression (e.g., luciferase assay substrate, flow cytometer for GFP)
Procedure:
-
Cell Seeding: Seed the host cells in a 96-well plate.
-
Inhibitor Treatment: The following day, treat the cells with serial dilutions of this compound for 1-2 hours at 37°C.
-
Pseudovirus Transduction: Add the pseudovirus to the wells containing the inhibitor and incubate for 48-72 hours.
-
Reporter Gene Analysis:
-
Luciferase: Lyse the cells and measure the luciferase activity using a luminometer.
-
GFP: Analyze the percentage of GFP-positive cells using a flow cytometer or fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of inhibition based on the reduction in reporter gene expression compared to the untreated control. Determine the IC50 value.
Visualizations
Mechanism of Action of this compound
Caption: Mechanism of this compound in inhibiting viral entry.
Experimental Workflow for a Viral Entry Assay
Caption: General experimental workflow for a viral entry assay.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pnas.org [pnas.org]
- 9. Viruses | Free Full-Text | Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]
Application Notes and Protocols for Furin Inhibition using Decanoyl-RVKR-CMK
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furin, a calcium-dependent serine protease of the proprotein convertase (PC) family, plays a critical role in the post-translational modification and activation of a wide array of precursor proteins.[1][2][3] Located primarily in the trans-Golgi network, furin cleaves its substrates at the C-terminal side of the multibasic recognition motif, Arg-X-Lys/Arg-Arg (R-X-K/R-R).[3] Its substrates include growth factors, hormones, receptors, and viral envelope glycoproteins, implicating furin in numerous physiological and pathological processes such as tissue homeostasis, cancer, and viral infections.[4][5][6][7]
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of furin and other subtilisin/Kex2p-like proprotein convertases.[1][8] By mimicking the consensus cleavage site, it covalently modifies the active site of the enzyme, thereby preventing substrate processing.[1] These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound to inhibit furin activity in various experimental settings.
Data Presentation: Effective Concentrations of this compound
The following table summarizes the effective concentrations of this compound for furin inhibition as reported in the literature. These values can serve as a starting point for experimental design.
| Application | Target Enzyme/Process | Cell Line / System | Effective Concentration (IC₅₀ / Kᵢ / Working Conc.) | Reference |
| In Vitro Enzyme Inhibition | Furin | Purified Enzyme | IC₅₀: 1.3 ± 3.6 nM | [1] |
| Furin | Purified Enzyme | Kᵢ: ~1 nM | [1] | |
| Other Proprotein Convertases | Purified Enzymes | Kᵢ: PC2 (0.36 nM), PC1/PC3 (2.0 nM), PACE4 (3.6 nM), PC5/PC6 (0.12 nM), PC7 (0.12 nM) | [1] | |
| Cell-Based Assays | Viral Entry (SARS-CoV-2) | Plaque Reduction Assay | IC₅₀: 57 nM | [9][10] |
| Viral Infection (HPV16) | HeLa Cells | IC₅₀: ~50 nM | [11] | |
| Inhibition of Golgi Processing | U2OS Cells | IC₅₀: 9108 ± 6187 nM | [1] | |
| Inhibition of Protein Processing | CHO ldlD Cells | ~5 µM (almost complete inhibition) | [12] | |
| Antiviral Activity (ZIKV & JEV) | Vero & C6/36 Cells | 100 µM (working concentration) | [8][13] | |
| Inhibition of SARS-CoV-2 S-protein Cleavage | VeroE6 Cells | 50 µM (working concentration) | [14] | |
| Inhibition of RSV F-protein Processing | Vero Cells | 5 µM (effective concentration) | [15] |
Experimental Protocols
Protocol 1: In Vitro Furin Inhibition Assay
This protocol describes a method to determine the inhibitory potential of this compound on purified furin enzyme using a fluorogenic substrate.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
This compound
-
Assay Buffer: 20 mM HEPES, 1 mM CaCl₂, 0.1% Brij-35, pH 7.0
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final concentrations ranging from picomolar to micromolar.
-
Prepare a working solution of recombinant furin in Assay Buffer.
-
Prepare a working solution of the fluorogenic substrate in Assay Buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the diluted this compound or vehicle control (DMSO in Assay Buffer).
-
Add 60 µL of the furin enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 30-60 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Assay for Inhibition of Viral Glycoprotein Cleavage
This protocol details a method to assess the effect of this compound on the processing of a furin-dependent viral glycoprotein, such as the SARS-CoV-2 spike protein, in cultured cells.
Materials:
-
VeroE6 cells (or other suitable host cell line)
-
Plasmid encoding the viral glycoprotein of interest (e.g., SARS-CoV-2 Spike protein)
-
Transfection reagent
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against the viral glycoprotein
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate for Western blotting
Procedure:
-
Cell Culture and Transfection:
-
Seed VeroE6 cells in a 6-well plate and grow to 70-80% confluency.
-
Transfect the cells with the plasmid encoding the viral glycoprotein using a suitable transfection reagent according to the manufacturer's instructions.
-
-
Inhibitor Treatment:
-
At 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 20, 50 µM).[14] A vehicle control (DMSO) should be included.
-
Incubate the cells for an additional 24 hours.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in Lysis Buffer on ice for 30 minutes.
-
Scrape the cells and centrifuge to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
Western Blot Analysis:
-
Normalize protein samples to the same concentration and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the viral glycoprotein overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities for the precursor and cleaved forms of the glycoprotein to determine the extent of inhibition.
-
Visualizations
Signaling and Processing Diagrams
Caption: Furin-mediated cleavage of a pro-protein in the trans-Golgi network and its inhibition by this compound.
Caption: Experimental workflow for assessing the inhibitory effect of this compound on glycoprotein processing.
References
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Role of Furin in Type 2 Diabetes [mdpi.com]
- 3. Furin - Wikipedia [en.wikipedia.org]
- 4. Proprotein Convertase Furin Regulates Melanogenesis via the Notch Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 6. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Furin - Proteopedia, life in 3D [proteopedia.org]
- 8. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 10. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 11. pnas.org [pnas.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Decanoyl-RVKR-CMK: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the effective use of Decanoyl-RVKR-CMK, a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), including furin.
This compound is a synthetic peptide derivative that acts as a broad-spectrum inhibitor of the subtilisin/kexin-like proprotein convertase family.[1][2][3][4][5] This family of enzymes, which includes PC1, PC2, PC4, PACE4, PC5, PC7, and furin, is crucial for the maturation of a wide variety of proteins, including hormones, growth factors, receptors, and viral glycoproteins.[1][2][3][4][5] By targeting these enzymes, this compound serves as a valuable tool for studying protein processing and as a potential therapeutic agent against diseases where PCs are implicated, such as viral infections and cancer.[6][7]
Physicochemical Properties and Solubility
Proper handling and solubilization of this compound are critical for experimental success. The following table summarizes its key properties and solubility in common laboratory solvents.
| Property | Value | Reference |
| Molecular Weight | 744.41 g/mol | [8] |
| Molecular Formula | C₃₄H₆₆ClN₁₁O₅ | [1][8] |
| Appearance | White to off-white solid | [8] |
| Purity | ≥95% | [1] |
| Solubility in Water | Up to 1 mg/mL | [1][4] |
| Solubility in DMSO | Up to 100 mg/mL (134.33 mM) (ultrasonication may be required) | [8] |
Storage and Stability
To ensure the integrity and activity of this compound, proper storage is essential.
| Form | Storage Temperature | Stability | Reference |
| Powder | -20°C | At least 1 year | [8] |
| -80°C | At least 2 years | [8] | |
| In Solvent | -20°C | Up to 1 month | [8] |
| -80°C | Up to 6 months | [8] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[8] Aqueous solutions should not be stored long-term.[2]
Mechanism of Action and Biological Activity
This compound is a competitive inhibitor that forms an irreversible covalent bond with the active site of proprotein convertases.[6][7][9] The "RVKR" sequence mimics the consensus cleavage site of many PC substrates, providing specificity, while the chloromethylketone (CMK) moiety reacts with the active site histidine residue, leading to irreversible inhibition.[7]
Its biological activity has been demonstrated in various experimental systems:
| Application | Effective Concentration/IC₅₀ | Cell Line/System | Reference |
| Inhibition of SARS-CoV-2 spike protein cleavage and viral entry | IC₅₀ = 57 nM (plaque reduction assay) | VeroE6 cells | [1][4] |
| Inhibition of HIV-1 and HIV-2 replication | 35 µM (70-80% inhibition) | HeLaCD4 cells | [8] |
| Inhibition of flavivirus (Zika, JEV) maturation | Varies by virus and cell type | Vero cells | [6] |
| Inhibition of proET-1 processing | Not specified | Endothelial cells | [1][4] |
| Inhibition of VGF secretion | Not specified | PC12 cells | [1][4] |
| Inhibition of reporter construct processing | Nearly complete at 5 µM | CHO ldlD cells | [10] |
Experimental Protocols
Preparation of Stock Solutions
1. Using DMSO (for higher concentration stocks):
-
To prepare a 10 mM stock solution, add 134.3 µL of newly opened, anhydrous DMSO to 1 mg of this compound.[8]
-
If the compound does not dissolve completely, brief ultrasonication may be applied.[8]
-
Aliquot the stock solution into single-use vials and store at -80°C for up to 6 months or -20°C for up to 1 month.[8]
2. Using Water (for direct use in some aqueous buffers):
-
To prepare a 1 mg/mL stock solution, add 1 mL of sterile, nuclease-free water to 1 mg of this compound.
-
Gently vortex to dissolve.
-
Note: Aqueous solutions are not recommended for long-term storage and should be prepared fresh.[2]
General Protocol for Use in Cell Culture
This protocol provides a general guideline for inhibiting proprotein convertase activity in a cell-based assay. The optimal concentration and incubation time should be determined empirically for each specific application and cell line.
-
Cell Seeding: Plate cells at the desired density in a suitable culture vessel and allow them to adhere overnight.
-
Preparation of Working Solution: Dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium. It is crucial to perform serial dilutions to ensure accuracy.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (e.g., DMSO or water at the same final concentration as the inhibitor treatment).
-
Incubation: Incubate the cells for the desired period. Incubation times can range from a few hours to several days depending on the experimental goals. For example, in HIV replication inhibition studies, a 7-day incubation was used.[8] For studies on SARS-CoV-2 spike protein cleavage, a 24-hour treatment was effective.[11]
-
Analysis: Following incubation, cells or supernatant can be harvested for downstream analysis, such as Western blotting to assess protein cleavage, viral plaque assays, or functional assays.
Visualizing Experimental Design and Mechanism
Experimental Workflow for this compound Preparation and Use
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 4. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 5. arp1.com [arp1.com]
- 6. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Decanoyl-RVKR-CMK in Plaque Reduction Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases, particularly furin.[1][2][3] This small synthetic peptide acts as a competitive inhibitor for a range of proprotein convertases including PC1, PC2, PC4, PACE4, PC5, PC7, and furin.[1][2][4] Its mechanism of action involves blocking the cleavage of viral glycoproteins, a critical step for the maturation and infectivity of numerous viruses.[1][5] Consequently, this compound has demonstrated antiviral activity against a variety of viruses, including flaviviruses (such as Zika and Japanese encephalitis virus), coronaviruses (including SARS-CoV-2), HIV, and Chikungunya virus.[1][4][5][6] The plaque reduction assay is a standard method for evaluating the efficacy of antiviral compounds by quantifying the reduction in viral plaque formation in the presence of the inhibitor.
Mechanism of Action
Many viruses, upon entering a host cell, produce precursor proteins that must be cleaved by host cell proteases to become functional and assemble into new, infectious virions. Furin, a host proprotein convertase, plays a crucial role in this process for several viruses by cleaving viral envelope glycoproteins.[7][8] For instance, in flaviviruses, furin cleaves the precursor membrane protein (prM) to its mature form (M), a necessary step for the virus to become infectious.[1][7][8] this compound mimics the furin cleavage site and irreversibly binds to the enzyme, thereby inhibiting this crucial proteolytic processing step.[1][5] This inhibition leads to the release of non-infectious viral particles, thus reducing viral propagation.
Caption: Mechanism of this compound viral inhibition.
Quantitative Data Summary
The following table summarizes the antiviral activity of this compound against various viruses as determined by plaque reduction assays and other virological methods.
| Virus | Cell Line | Assay Type | IC50 | Observations |
| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | 18.59 µM | Dose-dependent inhibition of viral propagation.[9] |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Reduction Assay | 19.91 µM | Significant reduction in viral titer at non-cytotoxic concentrations.[9] |
| SARS-CoV-2 | - | Plaque Reduction Assay | 57 nM | Blocks viral cell entry by inhibiting spike protein cleavage.[4] |
Experimental Protocol: Plaque Reduction Assay
This protocol provides a detailed methodology for determining the antiviral activity of this compound against susceptible viruses using a standard plaque reduction assay.
Materials
-
Cells: A susceptible cell line for the virus of interest (e.g., Vero cells for flaviviruses).
-
Virus: A plaque-forming virus stock with a known titer (PFU/mL).
-
This compound: Stock solution of known concentration.
-
Media:
-
Growth Medium (e.g., DMEM with 10% FBS).
-
Infection Medium (e.g., DMEM with 2% FBS).
-
Overlay Medium (e.g., 1% methylcellulose or agarose in Infection Medium).
-
-
Reagents:
-
Phosphate-Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Crystal Violet Staining Solution (0.1% crystal violet in 20% ethanol).
-
Formalin (10% in PBS) for fixation.
-
-
Equipment:
-
6-well or 24-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
Microscope.
-
Pipettes and sterile tips.
-
Experimental Workflow
Caption: Workflow for a plaque reduction assay.
Step-by-Step Procedure
-
Cell Seeding:
-
One day prior to the experiment, seed the chosen cell line into 6-well or 24-well plates at a density that will result in a confluent monolayer on the day of infection.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Preparation of Virus and Inhibitor:
-
On the day of the experiment, prepare serial dilutions of the virus stock in infection medium to achieve a concentration that will yield a countable number of plaques (e.g., 50-100 PFU/well).
-
Prepare serial dilutions of this compound in infection medium. A typical concentration range to test could be from 1 µM to 100 µM.[1] Include a "no inhibitor" control (vehicle control, e.g., DMSO).
-
-
Infection:
-
Aspirate the growth medium from the confluent cell monolayers.
-
Wash the cells once with PBS.
-
Add the virus dilution to each well.
-
Immediately add the different concentrations of this compound to the respective wells. Ensure to have a "virus only" control and a "cells only" (mock-infected) control.
-
Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.
-
-
Overlay:
-
After the incubation period, aspirate the inoculum from the wells.
-
Gently add the overlay medium containing the corresponding concentrations of this compound to each well. The overlay restricts the spread of the virus to adjacent cells, leading to the formation of discrete plaques.
-
Allow the overlay to solidify at room temperature before returning the plates to the incubator.
-
-
Incubation for Plaque Formation:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation, which can range from 2 to 10 days depending on the virus and cell line.
-
-
Fixation and Staining:
-
After the incubation period, fix the cells by adding 10% formalin to each well and incubating for at least 30 minutes at room temperature.
-
Aspirate the formalin and the overlay.
-
Stain the cells with crystal violet solution for 15-30 minutes.
-
Gently wash the wells with water to remove excess stain and allow the plates to air dry.
-
-
Plaque Counting and Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration of this compound compared to the "virus only" control using the following formula:
-
% Inhibition = [1 - (Number of plaques in treated well / Number of plaques in control well)] * 100
-
-
The IC50 value (the concentration of the inhibitor that reduces the number of plaques by 50%) can be determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Troubleshooting and Considerations
-
Cytotoxicity: It is crucial to assess the cytotoxicity of this compound on the chosen cell line to ensure that the observed reduction in plaque formation is due to antiviral activity and not cell death caused by the compound. This can be done using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[1]
-
Inhibitor Stability: Prepare fresh dilutions of this compound for each experiment to ensure its stability and activity.
-
Plaque Morphology: Observe for any changes in plaque size or morphology in the presence of the inhibitor, as this can provide additional information about its mechanism of action.
-
Appropriate Controls: Always include positive (virus only), negative (cells only), and vehicle controls in each experiment.
These application notes provide a comprehensive guide for utilizing this compound in plaque reduction assays to evaluate its antiviral efficacy. The provided protocol and background information will aid researchers in designing and executing robust experiments for antiviral drug discovery and development.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. decanoyl-RVKR-chloromethylketone | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. rndsystems.com [rndsystems.com]
- 5. Therapeutic strategies for Covid-19 based on molecular docking and dynamic studies to the ACE-2 receptors, Furin, and viral spike proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How Do Enveloped Viruses Exploit the Secretory Proprotein Convertases to Regulate Infectivity and Spread? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Decanoyl-RVKR-CMK: A Potent Tool for Elucidating Flavivirus Maturation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Flaviviruses, a genus of enveloped positive-strand RNA viruses, include significant human pathogens such as Dengue virus (DENV), Zika virus (ZIKV), West Nile virus (WNV), and Japanese encephalitis virus (JEV). A critical step in the flavivirus life cycle is the maturation of newly formed virus particles, a process that is essential for producing infectious virions. This maturation involves the proteolytic cleavage of the precursor membrane protein (prM) into the mature membrane protein (M). This cleavage is mediated by the host cell protease, furin, a subtilisin-like proprotein convertase. The furin-mediated cleavage of prM is a prerequisite for the conformational changes in the envelope (E) protein that are necessary for membrane fusion and subsequent infection of new cells.[1][2][3]
Decanoyl-RVKR-CMK is a specific and irreversible inhibitor of furin and furin-like proprotein convertases.[4] Its peptide sequence, Arg-Val-Lys-Arg (RVKR), mimics the consensus cleavage site recognized by furin. The chloromethylketone (CMK) moiety forms a covalent bond with the active site of the protease, leading to its inactivation. By blocking furin activity, this compound prevents the cleavage of prM, resulting in the release of immature, non-infectious viral particles.[1][5] This property makes it an invaluable tool for studying the intricacies of flavivirus maturation, screening for antiviral compounds, and investigating the role of furin in viral pathogenesis.
Mechanism of Action
This compound acts as an antiviral agent against flaviviruses by specifically targeting the host protease furin, which is crucial for viral maturation.[1] The inhibitor's mechanism involves preventing the cleavage of the viral prM protein.[5] Studies have shown that in the presence of this compound, there is a significant accumulation of the uncleaved prM protein in infected cells.[5][6] This inhibition of prM cleavage leads to a dose-dependent reduction in the production of infectious virus particles for flaviviruses like ZIKV and JEV.[5][7] Importantly, this compound does not affect viral RNA replication, indicating that its antiviral activity is specific to the later stages of the viral life cycle, namely maturation and release.[1][5]
Applications in Flavivirus Research
This compound has several key applications in the field of flavivirus research:
-
Studying the role of furin in viral maturation: By specifically inhibiting furin, researchers can dissect the precise role of this host protease in the flavivirus life cycle.
-
Production of immature virions: Treatment of infected cells with this compound allows for the generation and purification of immature, non-infectious virus particles. These particles are valuable for structural studies and for understanding the conformational changes that occur during maturation.
-
Antiviral drug screening: this compound can be used as a positive control in high-throughput screening assays aimed at identifying novel inhibitors of flavivirus maturation.
-
Investigating antibody-dependent enhancement (ADE): The maturation state of flavivirus particles can influence their interaction with antibodies. This compound can be used to produce virions with a defined maturation state to study the mechanisms of ADE.
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound against Zika virus (ZIKV) and Japanese encephalitis virus (JEV) in Vero cells.
Table 1: Antiviral Activity of this compound against ZIKV and JEV
| Virus | IC50 (µM) |
| ZIKV | 18.59 |
| JEV | 19.91 |
IC50 (half-maximal inhibitory concentration) was determined by plaque assay.
Table 2: Dose-Dependent Inhibition of Viral Titer by this compound [5]
| Virus | This compound (µM) | Reduction in Virus Titer (log10) |
| ZIKV | 50 | 1.48 |
| ZIKV | 100 | 2.44 |
| JEV | 50 | 1.25 |
| JEV | 100 | 2.12 |
Viral titer was determined by plaque assay at 36 hours post-infection.
Table 3: Time-Dependent Inhibition of Viral Titer by this compound (100 µM) [5]
| Virus | Time Post-Infection (hours) | Reduction in Virus Titer (log10) |
| ZIKV | 24 | 1.6 |
| ZIKV | 36 | 2.25 |
| ZIKV | 48 | 2.23 |
| JEV | 24 | 1.08 |
| JEV | 36 | 2.37 |
| JEV | 48 | 2.72 |
Viral titer was determined by plaque assay.
Experimental Protocols
Here are detailed protocols for key experiments utilizing this compound to study flavivirus maturation.
Protocol 1: Cell-Based Flavivirus Maturation Inhibition Assay
This protocol describes how to assess the effect of this compound on the production of infectious flavivirus particles in cell culture.
Materials:
-
Vero cells (or other susceptible cell line)
-
Flavivirus stock (e.g., ZIKV, JEV)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
DMEM with 2% FBS and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.
-
Infection: The next day, remove the growth medium and infect the cells with the flavivirus at a multiplicity of infection (MOI) of 0.2 in a small volume of serum-free DMEM for 1 hour at 37°C.
-
Inhibitor Treatment: After the 1-hour incubation, remove the virus inoculum and wash the cells once with PBS. Add fresh DMEM containing 2% FBS and serial dilutions of this compound (e.g., 1, 10, 50, 100 µM). Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired time period (e.g., 24, 36, or 48 hours).
-
Harvesting Supernatant: At the end of the incubation period, collect the cell culture supernatant.
-
Quantification of Infectious Virus: Determine the viral titer in the collected supernatants using a plaque assay or a TCID50 assay.
Protocol 2: Western Blot Analysis of prM Cleavage
This protocol is used to visualize the inhibition of prM cleavage by this compound.
Materials:
-
Vero cells
-
Flavivirus stock
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF membrane
-
Primary antibodies (anti-prM, anti-E, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Infection and Treatment: Infect Vero cells in a 6-well plate with the flavivirus at an MOI of 0.2 and treat with 100 µM this compound or DMSO as described in Protocol 1.
-
Cell Lysis: At 36 hours post-infection, wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against prM and E proteins.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensities for prM and E proteins using software like ImageJ. Calculate the prM/E ratio to determine the extent of prM cleavage inhibition. A higher prM/E ratio in the this compound-treated sample compared to the control indicates inhibition of cleavage.[5][6]
Protocol 3: In Vitro Furin Inhibition Assay
This protocol describes a biochemical assay to directly measure the inhibitory activity of this compound on purified furin.
Materials:
-
Recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl2, 0.5% Triton X-100)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Incubation: In the wells of a 96-well plate, add a fixed amount of recombinant furin and the different concentrations of this compound. Include a control with no inhibitor. Incubate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic furin substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorometric plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the fluorophore being used (e.g., Ex/Em = 380/460 nm for AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of furin activity versus the inhibitor concentration to determine the IC50 value.
Visualizations
Caption: Flavivirus maturation pathway.
Caption: Mechanism of this compound action.
Caption: Experimental workflow for studying maturation.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 3. Identification of potent and compartment-selective small molecule furin inhibitors using cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SensoLyte® Rh110 Furin Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]
- 6. Furin Substrate, Fluorogenic A fluorogenic substrate for furin, a mammalian homolog of the yeast Kex2 endoprotease (kcat/Km ~ 2 x 10⁴ s⁻¹M⁻¹). [sigmaaldrich.com]
- 7. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application of Decanoyl-RVKR-CMK in HIV Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), particularly furin. In the context of Human Immunodeficiency Virus (HIV) research, this small molecule has proven to be an invaluable tool for studying the critical maturation process of the HIV envelope glycoprotein (Env) and as a potential lead compound for the development of novel antiretroviral therapies. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of this compound in HIV research.
The HIV-1 envelope glycoprotein is synthesized as a precursor protein, gp160. For the virus to become infectious, gp160 must be cleaved by a host cell protease into two non-covalently associated subunits: the surface glycoprotein gp120 and the transmembrane glycoprotein gp41. This cleavage is essential for the subsequent conformational changes required for viral entry into host cells. Furin, a cellular endoprotease, has been identified as the primary enzyme responsible for this proteolytic processing. This compound mimics the cleavage site of gp160 and covalently modifies the active site of furin, thereby inhibiting its function.
Mechanism of Action
This compound acts as a competitive inhibitor of furin and other related proprotein convertases. The RVKR sequence in the inhibitor is recognized by the active site of furin. The chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme. By inhibiting furin, this compound prevents the cleavage of the HIV-1 gp160 precursor, resulting in the production of non-infectious viral particles with unprocessed envelope glycoproteins on their surface.[1]
Figure 1: Mechanism of HIV entry and inhibition by this compound.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound against Proprotein Convertases
| Enzyme Target | Ki (nM) | IC50 (nM) | Reference |
| Furin/SPC1 | ~1 | 1.3 ± 3.6 | [2] |
| SPC2/PC2 | 0.36 | - | [2] |
| SPC3/PC1/PC3 | 2.0 | - | [2] |
| SPC4/PACE4 | 3.6 | - | [2] |
| SPC6/PC5/PC6 | 0.12 | 0.17 ± 0.21 | [2] |
| SPC7/LPC/PC7/PC8 | - | 0.54 ± 0.68 | [2] |
Table 2: Antiviral Activity of this compound
| Virus | Assay | Cell Line | IC50 | Reference |
| SARS-CoV-2 | Plaque Reduction | VeroE6 | 57 nM | [3] |
| Flaviviruses (ZIKV, JEV) | Viral Titer Reduction | Vero | 50-100 µM (significant reduction) | [4] |
| HIV-1 | Infectivity Assay | TZM-bl | Not explicitly reported, but potent inhibition demonstrated | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Inhibition of HIV-1 gp160 Processing (Western Blot)
This protocol is designed to assess the ability of this compound to inhibit the cleavage of the HIV-1 gp160 precursor into gp120 and gp41 in cultured cells.
Figure 2: Western blot workflow for gp160 processing analysis.
Materials:
-
293T cells
-
HIV-1 gp160 expression plasmid
-
Transfection reagent
-
This compound (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies: anti-HIV-1 gp120 monoclonal antibody, anti-HIV-1 p24 monoclonal antibody (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Transfection: Seed 293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfect cells with the HIV-1 gp160 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). Use DMSO as a vehicle control. Incubate for an additional 24 hours.
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 µL of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-gp120 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-p24 antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of a band at ~160 kDa and a decrease in the band at ~120 kDa in the treated samples indicates inhibition of gp160 cleavage.
HIV-1 Replication Assay (p24 Antigen ELISA)
This assay quantifies the production of HIV-1 p24 antigen in the supernatant of infected cells, serving as a measure of viral replication.
Figure 3: Workflow for HIV-1 p24 antigen ELISA.
Materials:
-
TZM-bl cells (or other susceptible cell line)
-
HIV-1 viral stock
-
This compound
-
96-well cell culture plates
-
HIV-1 p24 Antigen ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and p24 standard)
-
Plate reader
Procedure:
-
Cell Infection: Seed TZM-bl cells in a 96-well plate. Infect the cells with a known amount of HIV-1.
-
Inhibitor Treatment: Immediately after infection, add serial dilutions of this compound to the wells. Include a no-drug control and a vehicle (DMSO) control.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator.
-
Supernatant Collection: At desired time points (e.g., 48, 72 hours post-infection), carefully collect the cell culture supernatant.
-
p24 ELISA:
-
Follow the manufacturer's protocol for the p24 ELISA kit.
-
Briefly, coat a 96-well ELISA plate with the capture antibody.
-
Add the collected supernatants and a standard curve of recombinant p24 to the wells.
-
Incubate, then wash the wells.
-
Add the biotinylated detection antibody.
-
Incubate, then wash.
-
Add streptavidin-HRP.
-
Incubate, then wash.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the concentration of p24 in the samples based on the standard curve. Determine the IC50 value of this compound by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.
Syncytia Formation Assay
This assay visually assesses the ability of HIV-1-infected cells to fuse with uninfected CD4+ cells, forming large, multinucleated giant cells (syncytia). Inhibition of gp160 cleavage by this compound is expected to reduce or eliminate syncytia formation.
Materials:
-
Effector cells: e.g., 293T cells co-transfected with an HIV-1 Env expression plasmid and a Tat expression plasmid.
-
Target cells: e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
-
This compound
-
96-well cell culture plates
-
Light microscope or a quantitative imaging system
Procedure:
-
Preparation of Effector Cells: Transfect 293T cells with the HIV-1 Env and Tat expression plasmids. 24 hours post-transfection, treat the cells with this compound for an additional 24 hours.
-
Co-culture: Harvest the treated effector cells and co-culture them with TZM-bl target cells in a 96-well plate.
-
Incubation: Incubate the co-culture for 6-24 hours at 37°C.
-
Syncytia Visualization and Quantification:
-
Visually inspect the wells for the formation of syncytia using a light microscope. Syncytia appear as large cells containing multiple nuclei.
-
For quantitative analysis, the TZM-bl cells can be lysed, and luciferase activity can be measured as an indicator of cell fusion. A reduction in luciferase activity in the presence of the inhibitor indicates a decrease in syncytia formation.[6][7][8][9]
-
Conclusion
This compound is a powerful research tool for dissecting the molecular mechanisms of HIV-1 entry. Its specific inhibition of furin-mediated gp160 processing allows for the study of the consequences of this crucial maturation step on viral infectivity, cell-cell fusion, and the overall viral life cycle. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their HIV-related studies, contributing to a deeper understanding of HIV pathogenesis and the development of novel therapeutic strategies.
References
- 1. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of HIV-1 Nef-mediated activation of the myeloid Src-family kinase Hck block HIV-1 replication in macrophages and disrupt MHC-I downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescence-based quantitative methods for detecting human immunodeficiency virus type 1-induced syncytia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simple, rapid, quantitative, syncytium-forming microassay for the detection of human immunodeficiency virus neutralizing antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HIV-induced syncytium formation requires the formation of conjugates between virus-infected and uninfected T-cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following Decanoyl-RVKR-CMK Treatment
For Researchers, Scientists, and Drug Development Professionals
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of subtilisin/kexin-like serine endoproteases.[1][2][3] It effectively blocks the activity of all seven members of the PC family: PC1/3, PC2, Furin, PC4, PC5/6, PACE4, and PC7.[1][2][4] By inhibiting these convertases, this compound prevents the proteolytic processing of a wide range of precursor proteins into their mature, biologically active forms. This inhibitory action makes it a valuable tool for investigating cellular signaling pathways, viral entry mechanisms, and the therapeutic potential of targeting proprotein convertases in diseases such as cancer and viral infections.[2][5][6]
One of the primary applications of this compound in research is to study its effect on protein processing and downstream signaling events. Western blot analysis is a fundamental technique used to visualize these effects by detecting changes in the molecular weight and abundance of specific proteins. Treatment with this compound is expected to lead to an accumulation of the unprocessed precursor form (pro-protein) of a target protein and a corresponding decrease in its cleaved, mature form.
This document provides detailed application notes and a comprehensive protocol for performing Western blot analysis on samples treated with this compound.
Data Presentation
The following table provides an example of how to structure quantitative data obtained from a Western blot experiment investigating the effect of this compound on the processing of a hypothetical protein, Pro-Protein X.
| Treatment Group | Concentration (µM) | Pro-Protein X (precursor) Relative Density | Mature Protein X (cleaved) Relative Density |
| Vehicle Control (DMSO) | 0 | 1.00 ± 0.12 | 1.00 ± 0.09 |
| This compound | 10 | 2.54 ± 0.21 | 0.45 ± 0.08 |
| This compound | 25 | 4.12 ± 0.35 | 0.18 ± 0.05 |
| This compound | 50 | 5.89 ± 0.47 | 0.07 ± 0.03 |
Data are presented as mean ± standard deviation from three independent experiments. Relative density is normalized to the vehicle control.
Signaling Pathway Diagram
The following diagram illustrates the general mechanism of action of this compound in inhibiting the processing of a precursor protein by proprotein convertases like Furin, which can impact downstream signaling.
Caption: Inhibition of proprotein processing by this compound.
Experimental Workflow Diagram
The following diagram outlines the key steps for Western blot analysis after cell treatment with this compound.
Caption: Western blot workflow after this compound treatment.
Experimental Protocols
This section provides a detailed methodology for Western blot analysis to investigate the effects of this compound.
I. Cell Culture and Treatment
-
Cell Seeding: Seed the cells of interest in appropriate culture dishes (e.g., 6-well plates or 100 mm dishes) and allow them to adhere and reach the desired confluency (typically 70-80%).[7]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent such as DMSO. Store the stock solution at -20°C.
-
Cell Treatment:
-
Thaw the this compound stock solution and dilute it to the desired final concentrations in fresh cell culture medium.
-
Include a vehicle control group treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours), depending on the protein of interest and the experimental design.
-
II. Sample Preparation (Cell Lysis)
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with a protease and phosphatase inhibitor cocktail immediately before use to prevent protein degradation.[8][9][10]
-
RIPA Lysis Buffer Recipe:
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% sodium deoxycholate
-
0.1% SDS
-
Add protease and phosphatase inhibitor cocktail (follow manufacturer's instructions).
-
-
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).[11][12]
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer to each dish (e.g., 100-200 µL for a well in a 6-well plate).[11]
-
Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[12]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.[9]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.[8]
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled tube.
-
III. Protein Quantification
-
Determine Protein Concentration: Use a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each lysate.[13]
-
Normalize Samples: Based on the protein concentrations, calculate the volume of each lysate required to have an equal amount of protein for each sample (e.g., 20-30 µg per lane).
IV. SDS-PAGE and Western Blotting
-
Sample Preparation for Gel Electrophoresis:
-
To the normalized protein samples, add an equal volume of 2x Laemmli sample buffer containing a reducing agent like β-mercaptoethanol or DTT.[11]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel (SDS-PAGE). The percentage of the gel will depend on the molecular weight of the target protein.
-
Run the gel in an electrophoresis chamber filled with running buffer until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, wash the membrane briefly with deionized water or TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in TBST) for 1 hour at room temperature with gentle agitation to block non-specific binding sites.[14]
-
-
Antibody Incubation:
-
Primary Antibody: Dilute the primary antibody specific to the target protein (both the pro- and mature forms, if available) in the blocking buffer according to the manufacturer's recommendations. Incubate the membrane with the primary antibody solution overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[9]
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody. Dilute the secondary antibody in blocking buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system (e.g., a CCD camera-based imager or X-ray film).
-
Perform densitometric analysis of the bands using appropriate software (e.g., ImageJ) to quantify the relative abundance of the precursor and mature forms of the target protein. Normalize the band intensities to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. apexbt.com [apexbt.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. 7tmantibodies.com [7tmantibodies.com]
- 8. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - FR [thermofisher.com]
- 9. scbt.com [scbt.com]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. Sample preparation for western blot | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TR [thermofisher.com]
Troubleshooting & Optimization
Decanoyl-RVKR-CMK not inhibiting viral replication
Welcome to the technical support center for Decanoyl-RVKR-CMK. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in viral replication experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable, irreversible inhibitor of a class of host cell enzymes called proprotein convertases (PCs), with a particular potency against furin.[1][2] It functions not as a direct-acting antiviral, but by targeting a host mechanism that many viruses exploit for their maturation and infectivity. The inhibitor prevents the cleavage of viral envelope glycoproteins, a critical step for viral entry, fusion, and the production of infectious progeny.[1][3]
Q2: Which viruses are known to be inhibited by this compound?
This compound has demonstrated inhibitory activity against a range of enveloped viruses that require furin-like proteases for glycoprotein processing. This includes members of the Flaviviridae family (such as Zika Virus and Japanese Encephalitis Virus), Coronaviridae (including SARS-CoV-2), and human cytomegalovirus.[1][3][4]
Q3: What is the mechanism of action of this compound?
The inhibitor's primary mechanism is the blockade of proteolytic cleavage of viral precursor proteins into their mature, functional forms. For instance, in flaviviruses, it prevents the cleavage of the precursor membrane protein (prM) to the membrane protein (M).[4][5] In SARS-CoV-2, it inhibits the cleavage of the Spike (S) protein.[3] This inhibition leads to the release of non-infectious or immature viral particles.[4][5]
Q4: How should I prepare and store this compound?
For stock solutions, it is recommended to dissolve this compound in sterile water or DMSO. One supplier suggests it is soluble up to 1 mg/mL in water.[1] It is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Store the solid compound and stock solutions at -20°C for long-term stability.[1][2]
Troubleshooting Guide: this compound Not Inhibiting Viral Replication
Problem: I am not observing any reduction in viral replication in my experiment after treating with this compound.
Below are potential causes and troubleshooting steps to address this issue.
dot
Caption: Troubleshooting flowchart for lack of this compound activity.
| Potential Cause | Explanation | Recommended Action |
| Compound Integrity and Handling | ||
| Poor Solubility | The inhibitor may not be fully dissolved in the culture medium, leading to a lower effective concentration. | Ensure the stock solution is fully dissolved before diluting into the final culture medium. Visually inspect for any precipitate. Consider using a different solvent for the stock solution if permitted by the experimental setup. |
| Compound Degradation | This compound, like many peptide-based inhibitors, can be susceptible to degradation, especially with repeated freeze-thaw cycles or prolonged storage in solution at 4°C. | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. Avoid storing diluted solutions for extended periods. |
| Experimental Design | ||
| Suboptimal Concentration | The concentration of the inhibitor may be too low to effectively block the target proteases. | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific virus and cell line. Refer to the literature for effective concentrations used in similar systems (see Table 1). |
| Incorrect Timing of Addition | The timing of inhibitor addition relative to viral infection is crucial. For inhibitors of viral entry and maturation, pre-treatment or co-treatment is often necessary. | A time-of-addition experiment can pinpoint the sensitive stage of the viral life cycle.[4][5] Test adding the inhibitor before, during, and at various time points after infection. |
| Inappropriate Readout Assay | The assay used to measure viral replication may not be sensitive enough or may be measuring a stage of the viral life cycle that is not affected by the inhibitor (e.g., RNA replication).[5] | Use multiple assays to confirm the lack of inhibition. A plaque reduction assay or a yield reduction assay measures the production of infectious progeny. Western blotting can directly assess the cleavage of the target viral glycoprotein. |
| Virus-Specific Factors | ||
| Alternative Protease Usage | Some viruses can utilize other host proteases for glycoprotein cleavage if the primary protease (furin) is inhibited. | Research the specific virus to see if alternative proteases have been identified for its maturation. The use of a broad-spectrum protease inhibitor cocktail (in a control experiment) could help to investigate this possibility. |
| Viral Mutation in Cleavage Site | The furin cleavage site on the viral glycoprotein may be mutated in the viral strain being used, rendering it unrecognizable by furin and thus insensitive to the inhibitor. | Sequence the viral glycoprotein gene to confirm the presence of a functional furin cleavage site. Compare your viral strain with reference strains known to be sensitive to furin inhibitors. |
| Cell Line-Specific Factors | ||
| Low Inhibitor Permeability | This compound is designed to be cell-permeable, but its efficiency can vary between different cell lines. | If poor permeability is suspected, consider using a different cell line known to be permissive to the inhibitor's action from the literature. |
| High Cytotoxicity | At high concentrations, the inhibitor might be toxic to the cells, leading to a general shutdown of cellular processes, which could be misinterpreted as a specific antiviral effect or, conversely, mask a true inhibitory effect at non-toxic concentrations. | Always perform a cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your antiviral experiments to determine the non-toxic concentration range of the inhibitor for your specific cell line (see Table 1). |
Quantitative Data Summary
The following table summarizes the reported 50% cytotoxic concentration (CC50) and 50% inhibitory concentration (IC50) values for this compound against various viruses in different cell lines.
Table 1: Reported CC50 and IC50 Values for this compound
| Virus | Cell Line | Assay | IC50 | CC50 | Selectivity Index (SI = CC50/IC50) | Reference |
| SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 57 nM | > 30 µM | > 526 | [3] |
| Zika Virus (ZIKV) | Vero | Plaque Reduction Assay | 18.59 µM | 712.9 µM | ~38 | [4] |
| Japanese Encephalitis Virus (JEV) | Vero | Plaque Reduction Assay | 19.91 µM | 712.9 µM | ~36 | [4] |
Key Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the concentration range of this compound that is non-toxic to the host cells.
-
Cell Seeding: Seed host cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a "cells only" control (no inhibitor) and a "medium only" control (no cells).
-
Incubation: Incubate the plate for the same duration as your planned antiviral experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. The CC50 value is the concentration that reduces cell viability by 50%.
Plaque Reduction Assay
This assay quantifies the effect of the inhibitor on the production of infectious virus particles.
-
Cell Seeding: Seed host cells in 6-well or 12-well plates and grow to 90-100% confluency.
-
Virus and Compound Preparation: Prepare serial dilutions of the virus. For each viral dilution, prepare two sets of tubes: one with the virus in a medium containing a specific concentration of this compound and another with the virus in a medium without the inhibitor (virus control).
-
Infection: Remove the growth medium from the cells and infect the monolayers with the virus/inhibitor mixtures.
-
Adsorption: Incubate for 1 hour at 37°C to allow the virus to adsorb to the cells.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without the inhibitor.
-
Incubation: Incubate the plates for 2-10 days, depending on the virus, until plaques are visible.
-
Fixing and Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a dye like crystal violet to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well and calculate the viral titer (in Plaque Forming Units per mL, PFU/mL). The percentage of inhibition is determined by comparing the titer from the inhibitor-treated wells to the virus control wells.
Western Blot for Viral Glycoprotein Cleavage
This method directly assesses the inhibitory effect of this compound on the processing of the target viral glycoprotein.
-
Cell Lysis: Infect cells with the virus in the presence or absence of different concentrations of this compound. At a suitable time post-infection, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the viral glycoprotein of interest. The antibody should be able to detect both the precursor and the cleaved forms of the protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensities of the precursor and cleaved forms of the glycoprotein in the inhibitor-treated samples versus the untreated control. A successful inhibition will result in an accumulation of the precursor form and a reduction of the cleaved form.[4][5]
Visualizations
dot
Caption: Mechanism of action of this compound.
dot
Caption: General experimental workflow for evaluating this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 4. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Decanoyl-RVKR-CMK Concentration
This technical support center provides researchers with comprehensive guidance on utilizing the furin inhibitor Decanoyl-RVKR-CMK effectively while minimizing potential cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a cell-permeable, irreversible inhibitor of a class of enzymes called proprotein convertases (PCs), with a notable inhibitory activity against furin.[1][2][3] Furin and other PCs are essential for the maturation of a wide variety of proteins, including growth factors, receptors, and viral glycoproteins, by cleaving them at specific recognition sites.[4] By blocking this cleavage, this compound can prevent the activation of these proteins, which is why it is widely studied as an antiviral agent and in cancer research.[1][4]
Q2: What is a typical working concentration for this compound?
A2: The optimal working concentration of this compound is highly dependent on the cell type and the specific experimental goals. For antiviral studies, concentrations in the range of 5 µM to 100 µM have been used.[5] For instance, in Vero cells, a concentration of 100 µM has been shown to be effective in inhibiting viral protein processing without significant cytotoxicity.[1] However, it is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: What are the potential causes of cytotoxicity with this compound?
A3: Cytotoxicity can arise from several factors:
-
High Concentrations: Exceeding the optimal concentration for your cell line is the most common cause of cytotoxicity.
-
Off-Target Effects: As a broad-spectrum inhibitor of proprotein convertases, this compound can interfere with the processing of essential cellular proteins, leading to adverse effects.[2][3] The chloromethylketone (CMK) warhead can also exhibit poor selectivity and react with other proteases like cysteine proteases.[6]
-
Solvent Toxicity: this compound is often dissolved in dimethyl sulfoxide (DMSO). High final concentrations of DMSO in the cell culture medium can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%, and ideally at or below 0.1%.
-
Peptide Instability: Like many peptides, this compound can degrade in culture medium over long incubation periods, potentially leading to inconsistent results or the generation of cytotoxic byproducts.
Q4: How does inhibition of furin and other proprotein convertases lead to cytotoxicity?
A4: Furin and other PCs are critical for the activation of numerous signaling pathways essential for cell survival, proliferation, and differentiation. By inhibiting these enzymes, this compound can disrupt these pathways. For instance, furin is involved in the processing of precursors for insulin-like growth factor 1 receptor (IGF1R) and transforming growth factor-β (TGF-β), which are key components of the PI3K/Akt and MAPK/ERK signaling pathways that regulate cell growth and survival.[1][7] Disruption of these pathways can lead to apoptosis and reduced cell viability.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cell death observed at expected working concentration. | The concentration is too high for your specific cell line. | Perform a dose-response experiment starting from a lower concentration range (e.g., 1-10 µM) to determine the CC50 value. |
| The cell line is particularly sensitive to the inhibitor or the solvent. | Decrease the final DMSO concentration in your culture medium. If possible, use a different solvent, although DMSO is most common for this compound. | |
| Inconsistent results between experiments. | Degradation of the this compound stock solution. | Aliquot the stock solution upon receipt and store at -20°C or -80°C to minimize freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Variability in cell health or density. | Ensure consistent cell seeding density and that cells are in the logarithmic growth phase when starting the experiment. | |
| No inhibitory effect observed. | The concentration is too low. | Increase the concentration of this compound. Confirm the inhibitor's activity with a positive control if available. |
| The inhibitor has degraded. | Use a fresh aliquot of the inhibitor. Check the storage conditions and expiration date. | |
| Poor cell permeability in your specific cell line. | While this compound is cell-permeable, efficiency can vary. Consider increasing incubation time, but monitor for cytotoxicity. |
Quantitative Data Summary
The following table summarizes the reported cytotoxic and inhibitory concentrations of this compound in different cell lines. It is important to note that these values can vary depending on the assay used and experimental conditions.
| Cell Line | Assay | Measurement | Value | Reference |
| Vero | CellTiter-GLO | CC50 | 712.9 µM | [1] |
| Vero | CCK-8 | CC50 | 318.2 µM | [8] |
| C6/36 | CellTiter-GLO | CC50 | > 100 µM (non-cytotoxic up to 100 µM) | [1] |
| Vero | Plaque Reduction Assay | IC50 (SARS-CoV-2) | 0.057 µM | [8] |
| Vero | Plaque Reduction Assay | IC50 (ZIKV) | 18.59 µM | [9] |
| Vero | Plaque Reduction Assay | IC50 (JEV) | 19.91 µM | [9] |
| HeLaCD4 | Not specified | Effective Concentration (HIV-1/2 inhibition) | 35 µM | [10] |
Abbreviation Key:
-
CC50: 50% cytotoxic concentration.
-
IC50: 50% inhibitory concentration.
-
ZIKV: Zika Virus.
-
JEV: Japanese Encephalitis Virus.
-
HIV: Human Immunodeficiency Virus.
-
SARS-CoV-2: Severe acute respiratory syndrome coronavirus 2.
Experimental Protocols
Here are detailed protocols for common cytotoxicity assays to help you determine the optimal concentration of this compound for your experiments.
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium, which is a marker of cell membrane disruption and cytotoxicity.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (no treatment), maximum LDH release (lysis buffer provided in the kit), and a vehicle control.
-
Incubate the plate for the desired duration.
-
Centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a specific volume (as per the kit instructions, usually 50 µL) of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's protocol (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.
-
Calculate the percentage of cytotoxicity according to the kit's instructions.
Visualizations
Signaling Pathways Affected by Furin Inhibition
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Optimizing Concentration
Caption: Workflow for optimizing inhibitor concentration.
References
- 1. The proprotein convertase furin is a pro-oncogenic driver in KRAS and BRAF driven colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. marinbio.com [marinbio.com]
- 3. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Transferrin receptor 2 and HFE regulate furin expression via mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/Erk) signaling. Implications for transferrin-dependent hepcidin regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 8. Blockade of furin activity and furin-induced tumor cells malignant phenotypes by the chemically synthesized human furin prodomain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The proprotein convertase furin inhibits IL-13-induced inflammation in airway smooth muscle by regulating integrin-associated signaling complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
issues with Decanoyl-RVKR-CMK stability in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Decanoyl-RVKR-CMK.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases.[1][2] Its primary targets are subtilisin/kexin-like PCs, including furin, PC1/3, PC2, PC4, PACE4, PC5/6, and PC7.[2] The inhibitor contains a peptide sequence (RVKR) that mimics the consensus cleavage site of these proteases. The chloromethylketone (CMK) group at the C-terminus of the peptide forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[3]
Q2: What are the recommended solvents for dissolving this compound?
This compound is soluble in both water (up to 1 mg/mL) and dimethyl sulfoxide (DMSO).[2] For cell culture experiments, it is common to prepare a concentrated stock solution in sterile DMSO and then dilute it to the final working concentration in the aqueous cell culture medium.
Q3: What are the recommended storage conditions for this compound?
-
Powder: The lyophilized powder should be stored at -20°C for long-term stability.[2]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO. It is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. While some suppliers suggest that DMSO stock solutions can be stored for up to a month at -20°C, it is best practice to use them as quickly as possible due to the compound's inherent instability in solution.[1] Aqueous solutions are particularly unstable and should be prepared fresh for each experiment and used immediately.[1]
Q4: What is the stability of this compound in solution?
Q5: Is this compound specific to furin?
No, this compound is a broad-spectrum inhibitor of subtilisin/kexin-like proprotein convertases and is not specific to furin.[2] It will inhibit other members of this family that recognize the RVKR cleavage motif.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or no inhibitory effect observed in experiments. | Degradation of this compound. | - Prepare fresh stock solutions in high-quality, anhydrous DMSO. - Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. - Prepare working solutions in your experimental buffer or media immediately before use. - For long-term experiments, consider replenishing the inhibitor in the medium. |
| Suboptimal inhibitor concentration. | - Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. | |
| Presence of interfering substances in the medium. | - Serum components or other nucleophiles in the cell culture medium can react with and inactivate the CMK group. - Consider reducing the serum concentration during the treatment period if compatible with your experimental design. - Be aware that compounds like glutathione can inactivate the inhibitor.[3] | |
| High cellular toxicity observed. | Inhibitor concentration is too high. | - Determine the cytotoxicity of this compound in your specific cell line using a viability assay (e.g., MTT, trypan blue exclusion) to establish a non-toxic working concentration range. |
| Solvent (DMSO) toxicity. | - Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) and does not affect cell viability. Run a vehicle control (medium with the same concentration of DMSO without the inhibitor). | |
| Variability between experiments. | Inconsistent preparation or handling of the inhibitor. | - Adhere strictly to the same protocol for preparing and handling the inhibitor for every experiment. - Use freshly prepared solutions for each experiment to minimize variability arising from degradation. |
| Differences in cell culture conditions. | - Maintain consistent cell density, passage number, and other culture parameters between experiments. |
Experimental Protocols & Data
Solubility and Storage Summary
| Parameter | Recommendation | Reference |
| Solubility in Water | Up to 1 mg/mL | [2] |
| Solubility in DMSO | Soluble | [1] |
| Storage of Powder | -20°C | [2] |
| Storage of Stock Solutions | Aliquot and store at -20°C or -80°C; use promptly. | [1] |
| Aqueous Solution Stability | Unstable; prepare fresh before use. | [1] |
General Protocol for Use in Cell Culture
-
Prepare a Concentrated Stock Solution: Dissolve this compound powder in sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Aliquot and Store: Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
-
Prepare Working Solution: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution in your pre-warmed cell culture medium to the desired final concentration immediately before adding it to your cells.
-
Treatment of Cells: Remove the existing medium from your cells and replace it with the medium containing the appropriate concentration of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period. For longer incubation times, the stability of the inhibitor should be considered, and medium changes with fresh inhibitor may be necessary.
-
Assay: Proceed with your downstream analysis to assess the effect of the inhibitor.
Visualizations
Caption: Mechanism of irreversible inhibition of proprotein convertases by this compound.
Caption: Recommended experimental workflow for handling and using this compound.
Caption: A logical flow for troubleshooting inconsistent experimental outcomes.
References
troubleshooting off-target effects of Decanoyl-RVKR-CMK
Welcome to the technical support center for Decanoyl-RVKR-CMK. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and answering frequently asked questions related to the use of this proprotein convertase inhibitor in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, cell-permeable, and irreversible inhibitor of the subtilisin/kexin-like proprotein convertase (PC) family.[1] It specifically targets the consensus cleavage site Arg-X-Lys/Arg-Arg. The inhibitor works by forming a covalent bond with the active-site histidine residue of these proteases, thereby blocking their activity.[2][3] Its primary target is furin, a key enzyme in the processing of many precursor proteins, including viral envelope proteins.[4][5]
Q2: What are the known on-target enzymes for this compound?
This compound is a pan-inhibitor of the seven proprotein convertases:
-
Furin
-
PC1 (also known as PC3)
-
PC2
-
PC4
-
PACE4
-
PC5 (also known as PC6)
-
PC7[1]
Q3: Can this compound be used to inhibit proteases in live cells?
Yes, this compound is cell-permeable and has been widely used in cell-based assays to study the role of proprotein convertases in various biological processes, including viral infection.[5][6]
Q4: How should I store and reconstitute this compound?
For long-term storage, it is recommended to store the compound as a solid at -20°C. For use in experiments, it can be dissolved in sterile water or DMSO. Aqueous solutions should not be stored long-term.[1]
Troubleshooting Guide
Problem 1: High levels of cytotoxicity observed in my cell line.
Possible Cause 1: The concentration of this compound is too high.
-
Solution: It is crucial to determine the 50% cytotoxic concentration (CC50) for your specific cell line. A preliminary dose-response experiment is recommended to identify a non-cytotoxic working concentration. For example, in Vero cells, significant antiviral activity was observed at concentrations that were non-cytotoxic.[4][5]
Experimental Protocol: Determining Cytotoxicity using a Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Compound Dilution: Prepare a serial dilution of this compound in your cell culture medium. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest inhibitor concentration.
-
Treatment: Add the different concentrations of the inhibitor to the cells and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assay: Following the manufacturer's instructions for your chosen viability assay (e.g., Promega's CellTiter-Glo® Luminescent Cell Viability Assay), measure the cell viability.[4][5]
-
Data Analysis: Plot the cell viability against the inhibitor concentration and use non-linear regression to calculate the CC50 value.[4]
Possible Cause 2: The vehicle (e.g., DMSO) is causing toxicity.
-
Solution: Ensure that the final concentration of the vehicle in your culture medium is low (typically ≤ 0.1%) and that you have a vehicle-only control to assess its specific effect on cell viability.
Problem 2: No or low inhibitory effect on my target protein processing.
Possible Cause 1: The inhibitor concentration is too low.
-
Solution: Increase the concentration of this compound. The effective concentration can vary between cell lines and experimental conditions. A dose-response experiment will help determine the optimal concentration for your system. For instance, in studies with Zika and Japanese Encephalitis viruses, a significant reduction in viral RNA was seen at 100 µM, with a lesser effect at 50 µM and no significant inhibition at 1 or 10 µM.[5]
Possible Cause 2: The timing of inhibitor addition is not optimal.
-
Solution: If you are studying a dynamic process like viral infection, the timing of inhibitor addition is critical. Perform a time-of-addition experiment to determine the optimal window for inhibition. For flaviviruses, post-infection treatment showed the maximum reduction in virus titer.[4][5]
Experimental Workflow: Time-of-Addition Assay
Caption: Workflow for a time-of-addition experiment.
Problem 3: Suspected off-target effects are confounding the results.
Possible Cause 1: Inhibition of other proteases.
-
Background: The chloromethylketone (CMK) warhead in this compound is highly reactive and has been shown to inhibit other classes of proteases, such as cysteine proteases (e.g., cathepsins B and L) and other serine proteases like trypsin and TMPRSS2.[2][7]
-
Solution 1: Use more specific inhibitors as controls. To confirm that the observed phenotype is due to the inhibition of proprotein convertases, use inhibitors with different mechanisms of action or different targets. For example, Naphthofluorescein is a non-competitive furin inhibitor, while Camostat mesylate is an inhibitor of TMPRSS2.[6][8] Comparing the effects of these inhibitors can help to dissect the specific pathways involved.
-
Solution 2: Use a cell line deficient in the target protease. If available, using a cell line that does not express furin (e.g., LoVo cells) can help determine if the effects of this compound are furin-dependent.[7]
Signaling Pathway: Dissecting Protease Involvement in Viral Entry
Caption: this compound can inhibit multiple protease families.
Possible Cause 2: Reaction with other cellular components.
-
Background: The electrophilic CMK group can react with other nucleophilic molecules in the cell, such as glutathione.[2]
-
Solution: While this is an inherent property of the molecule, being aware of this potential for glutathione depletion can be important for interpreting results, especially in studies related to oxidative stress. It is advisable to use the lowest effective concentration to minimize such off-target effects.
Quantitative Data Summary
Table 1: Inhibitory Concentrations of this compound
| Target/Virus | Assay | IC50 | Cell Line | Reference |
|---|---|---|---|---|
| SARS-CoV-2 | Plaque Reduction | 57 nM | - | [7] |
| Zika Virus (ZIKV) | - | 18.59 µM | - | [9] |
| Japanese Encephalitis Virus (JEV) | - | 19.91 µM | - | [9] |
| Furin | In vitro | 1.3 ± 3.6 nM | - | [3] |
| PCSK5 | In vitro | 0.17 ± 0.21 nM | - | [3] |
| PCSK6 | In vitro | 0.65 ± 0.43 nM | - | [3] |
| PCSK7 | In vitro | 0.54 ± 0.68 nM | - |[3] |
Table 2: Cytotoxicity Data for this compound and Other Inhibitors
| Compound | CC50 | Cell Line | Reference |
|---|---|---|---|
| This compound | 318.2 µM | - | [6] |
| Naphthofluorescein | 57.44 µM | - | [6] |
| Camostat | > 2000 µM | - |[6] |
Key Experimental Protocols
Western Blotting to Assess Protein Cleavage
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies specific for both the precursor (pro-form) and the cleaved (mature) form of your protein of interest. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Use a suitable secondary antibody conjugated to HRP or a fluorescent dye and visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the ratio of the cleaved to the precursor form of the protein in treated versus untreated samples.[4][5]
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. glpbio.com [glpbio.com]
- 8. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: IC50 Determination for Decanoyl-RVKR-CMK
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for determining the 50% inhibitory concentration (IC50) of Decanoyl-RVKR-CMK against a new virus. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and data interpretation guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a small, cell-permeable, and irreversible peptide inhibitor.[1][2] It targets a class of host-cell enzymes called proprotein convertases (PCs), most notably furin.[2] Furin is essential for the maturation of many viral envelope proteins.[3][4] These viral proteins are often synthesized as inactive precursors that require cleavage by furin to become functional, a critical step for viral infectivity.[1][4][5] By inhibiting furin, this compound prevents this cleavage, which can block viral entry into host cells, suppress virus production, and reduce cytopathic effects.[6]
Q2: Which types of viruses are likely to be sensitive to this compound?
Viruses that rely on furin or other proprotein convertases for the cleavage of their surface glycoproteins are potential targets. This includes a wide range of viruses from families such as:
-
Flaviviridae: (e.g., Zika Virus, Dengue Virus, Japanese Encephalitis Virus)[1][5]
-
Coronaviridae: (e.g., SARS-CoV-2)[6]
-
Orthomyxoviridae: (e.g., Influenza A Virus)[1]
-
Herpesviridae: (e.g., Human Cytomegalovirus)
The presence of a multibasic cleavage site (e.g., Arg-X-Arg/Lys-Arg) in a viral glycoprotein is a strong indicator of potential sensitivity to furin inhibitors.[4][7][8]
Q3: What is the first and most critical step before starting an IC50 experiment?
Before assessing antiviral activity, you must determine the cytotoxicity of this compound in the specific host cell line you will be using for your infection assays. This is measured as the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.[9][10] Performing a cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) ensures that the antiviral effects you observe are not simply due to the compound killing the host cells.[9] The antiviral assays should be conducted at concentrations well below the CC50 value.
Q4: Which antiviral assay should I choose to determine the IC50?
The choice of assay depends on the characteristics of your virus and the available laboratory resources. Common and reliable methods include:
-
Plaque Reduction Neutralization Assay (PRNA): This is a gold-standard method for viruses that form plaques (zones of cell death) in a cell monolayer. It directly measures the reduction in infectious virus particles.[11][12][13]
-
Viral Yield Reduction Assay: This assay measures the amount of new virus produced (viral titer) in the supernatant of infected cells treated with the inhibitor. Titer can be determined by plaque assay or by TCID50 (50% Tissue Culture Infectious Dose). This is useful for viruses that do not form clear plaques.
-
Reporter Gene Assay: If you are working with a recombinant virus that expresses a reporter gene (e.g., Luciferase, GFP), you can measure the reduction in reporter signal as an indicator of viral replication.
-
Quantitative RT-PCR (qRT-PCR): This method quantifies viral RNA levels within the cell or in the supernatant to measure the inhibition of viral replication or release.[1][10]
Q5: What concentration range of this compound should I test?
First, determine the CC50 of the compound on your chosen cell line. For the IC50 determination, you should use a range of concentrations that are non-toxic. A good starting point is to use a serial dilution (e.g., two-fold or ten-fold) of the inhibitor, with the highest concentration being at least 10-fold lower than the calculated CC50. For example, if the CC50 is 200 µM, you might start with a top concentration of 20 µM and serially dilute down.[1] Previous studies have shown IC50 values for this compound in the nanomolar to low micromolar range for sensitive viruses.
Troubleshooting Guide
Problem: I am observing high cytotoxicity in my control cells (even at low inhibitor concentrations).
-
Possible Cause: The stock solution of this compound may have been improperly prepared or stored. The compound is typically dissolved in a solvent like DMSO. High concentrations of the solvent itself can be toxic to cells.
-
Solution:
-
Re-evaluate your CC50 data. Ensure the observed toxicity isn't within the expected range.
-
Prepare a fresh stock of the inhibitor.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the "untreated" virus control, and is at a non-toxic level (typically ≤0.5%).
-
Problem: I see no inhibition of viral replication, even at the highest non-toxic concentrations.
-
Possible Cause: The new virus may not depend on furin or other targeted proprotein convertases for its replication cycle.
-
Solution:
-
Sequence Analysis: Examine the amino acid sequence of the relevant viral glycoprotein (e.g., Spike, Hemagglutinin, Envelope protein) for a potential furin cleavage site, typically a multibasic motif like R-X-K/R-R.[8]
-
Positive Control: Test the inhibitor against a known furin-dependent virus (e.g., a specific strain of influenza or a flavivirus) in your system to confirm the inhibitor is active.[1]
-
Time-of-Addition Experiment: The inhibitor's effectiveness can depend on when it is added. Since this compound often affects viral maturation and release, its strongest effect is typically seen in post-infection treatments.[1][10]
-
Problem: My IC50 results are not reproducible between experiments.
-
Possible Cause: Inconsistency in experimental conditions is the most common cause.
-
Solution:
-
Standardize Virus Input: Ensure the Multiplicity of Infection (MOI) is consistent for every experiment. A high MOI can sometimes overwhelm the inhibitor.
-
Cell Confluency: Use cells that are at a consistent confluency (e.g., 90-95%) for each experiment, as cell metabolism can affect both virus replication and drug activity.[12]
-
Pipetting Accuracy: Use calibrated pipettes and proper technique, especially when performing serial dilutions of the inhibitor.
-
Replicates: Always include technical replicates (multiple wells for the same condition within an assay) and perform multiple independent biological replicates (repeating the entire experiment on different days).[14]
-
Experimental Protocols
Cytotoxicity (CC50) Determination using MTT Assay
This protocol determines the concentration of this compound that is toxic to the host cells.
Materials:
-
Host cell line (e.g., Vero, A549)
-
Cell culture medium
-
96-well cell culture plates
-
This compound
-
DMSO (for stock solution)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader (570 nm)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in ~90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2X stock of the highest concentration of this compound in culture medium. Perform serial dilutions to create a range of 2X concentrations.
-
Treatment: After 24 hours, remove the old medium from the cells and add 50 µL of fresh medium. Then add 50 µL of each 2X inhibitor dilution to the appropriate wells (in triplicate). Include "cells only" (no inhibitor) and "medium only" (no cells) controls.
-
Incubation: Incubate the plate for the same duration as your planned antiviral assay (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Living cells will convert the yellow MTT to purple formazan crystals.[15]
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm.
-
Calculation: Calculate the percentage of cell viability for each concentration relative to the "cells only" control. Plot the viability against the log of the inhibitor concentration and use non-linear regression to determine the CC50 value.
IC50 Determination by Plaque Reduction Neutralization Assay (PRNA)
This protocol measures the concentration of the inhibitor required to reduce the number of viral plaques by 50%.[11]
Materials:
-
Host cell line permissive to the virus
-
New virus stock with a known titer (PFU/mL)
-
6-well or 24-well cell culture plates
-
This compound
-
Overlay medium (e.g., culture medium with 0.4-1.2% agarose or methylcellulose)[12][13]
-
Crystal Violet staining solution
Methodology:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer on the day of infection.
-
Virus Dilution: Dilute the virus stock in serum-free medium to a concentration that will yield 50-100 plaques per well.
-
Infection: Aspirate the medium from the cell monolayers and infect the cells with the diluted virus. Incubate for 1-2 hours to allow for viral adsorption.[12]
-
Inhibitor Treatment: During the adsorption period, prepare the overlay medium containing serial dilutions of this compound. Concentrations should be below the CC50. Also prepare a "no inhibitor" control.
-
Overlay: After adsorption, remove the virus inoculum and gently add the inhibitor-containing overlay medium to each well.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-10 days, depending on the virus).
-
Staining: Fix the cells (e.g., with 10% formalin) and then stain with Crystal Violet.[12] Plaques will appear as clear zones against a purple background of viable cells.
-
Plaque Counting: Count the number of plaques in each well.
-
Calculation: Calculate the percentage of plaque inhibition for each concentration relative to the "no inhibitor" control. Plot the percent inhibition against the log of the inhibitor concentration and use non-linear regression to determine the IC50.[14]
Data Interpretation & Presentation
Quantitative data should be summarized for clarity. After performing the experiments, calculate the IC50, CC50, and the Selectivity Index (SI). The SI is a critical measure of a compound's therapeutic window.
Selectivity Index (SI) = CC50 / IC50
A higher SI value (generally ≥10) is desirable, as it indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells.[9]
Table 1: Example Cytotoxicity Data for this compound on Vero Cells
| This compound (µM) | % Cell Viability (Mean ± SD) |
| 0 (Control) | 100 ± 4.5 |
| 12.5 | 98 ± 5.1 |
| 25 | 95 ± 4.8 |
| 50 | 89 ± 6.2 |
| 100 | 75 ± 7.1 |
| 200 | 52 ± 5.9 |
| 400 | 15 ± 3.3 |
| CC50 | ~205 µM |
Table 2: Example Antiviral Activity Data from Plaque Reduction Assay
| This compound (µM) | Plaque Count (Mean ± SD) | % Inhibition |
| 0 (Virus Control) | 85 ± 7 | 0% |
| 0.01 | 78 ± 6 | 8.2% |
| 0.05 | 65 ± 5 | 23.5% |
| 0.1 | 41 ± 4 | 51.8% |
| 0.5 | 15 ± 3 | 82.4% |
| 1.0 | 4 ± 2 | 95.3% |
| 5.0 | 0 ± 0 | 100% |
| IC50 | ~0.095 µM |
Table 3: Summary of Inhibitory Potency
| Compound | CC50 (µM) | IC50 (µM) | Selectivity Index (SI) |
| This compound | 205 | 0.095 | 2158 |
Visualizations
Caption: Workflow for determining the IC50 of an antiviral compound.
Caption: Mechanism of action for this compound.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. Furin - Wikipedia [en.wikipedia.org]
- 5. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Proteolytic Regulation of Virus Cell Entry by Furin and Other Proprotein Convertases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furin Is Involved in Baculovirus Envelope Fusion Protein Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. smart.dhgate.com [smart.dhgate.com]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
unexpected results with Decanoyl-RVKR-CMK in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results with Decanoyl-RVKR-CMK in their experiments.
Troubleshooting Guide
Researchers using this compound, a potent, irreversible inhibitor of furin and other proprotein convertases (PCs), may occasionally face unexpected outcomes.[1][2][3] This guide addresses common issues in a question-and-answer format to help you navigate these challenges.
Problem 1: No observable effect of the inhibitor on my protein of interest.
-
Is your protein a substrate for furin or other proprotein convertases? this compound is a competitive inhibitor that targets the consensus cleavage site Arg-X-Lys/Arg-Arg.[3] Confirm that your protein of interest possesses a similar cleavage motif.
-
Is the inhibitor reaching its target? this compound is cell-permeable.[1][2] However, experimental conditions can affect its efficacy.
-
Concentration: Ensure you are using an appropriate concentration. Effective concentrations can vary between cell lines and experimental systems. For example, in antiviral studies, concentrations around 100 µM have been used.[1][4]
-
Incubation Time: The inhibitor needs sufficient time to interact with the target convertases. Time-course experiments are recommended to determine the optimal incubation period.[5]
-
-
Was the inhibitor properly stored and handled? this compound should be stored at -20°C.[2][6] Aqueous solutions should not be stored long-term.[2]
Problem 2: Significant cytotoxicity observed in my cell cultures.
-
What concentration of this compound are you using? While effective at certain concentrations, high doses can be toxic. For instance, in Vero cells, concentrations up to 100 µM showed no cytotoxic effects, whereas concentrations of 500 µM and 1000 µM were significantly toxic.[5] The 50% cytotoxic concentration (CC50) in Vero cells was determined to be 712.9 µM.[5]
-
Have you performed a dose-response curve? It is crucial to determine the optimal, non-toxic concentration for your specific cell line.
-
What is the confluency of your cells? Cell density can influence susceptibility to cytotoxic effects.
Problem 3: Off-target effects are complicating data interpretation.
-
Are you observing inhibition of other proteases? The chloromethylketone (CMK) warhead can exhibit poor selectivity and may inhibit other proteases, such as cysteine proteases like cathepsin B.[3]
-
Could the observed effect be unrelated to proprotein convertase inhibition? In studies on SARS-CoV-2, this compound was found to block virus entry, while another furin inhibitor, naphthofluorescein, acted later by suppressing viral RNA transcription, suggesting different mechanisms of action.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic, irreversible, and cell-permeable competitive inhibitor of subtilisin/kexin-like proprotein convertases, including furin and PC1, PC2, PC4, PACE4, PC5, and PC7.[1][2][6][9] It contains the RVKR specificity sequence, which mimics the consensus cleavage site of these convertases.[3] The chloromethylketone (CMK) group forms a covalent bond with the active site histidine residue of the protease, leading to irreversible inhibition.[3]
Q2: What are the common applications of this compound?
The most common application is in virology to inhibit the furin-mediated cleavage of viral glycoproteins, which is essential for the maturation and infectivity of many viruses, including flaviviruses (like Zika and Dengue), coronaviruses (like SARS-CoV-2), and HIV.[1][4][6][7][10] It is also used to study the processing of other endogenous proteins, such as proendothelin-1 (proET-1) and the neuronal polypeptide VGF.[2][6][9]
Q3: How should I prepare and store this compound?
This compound is typically supplied as a lyophilized powder and should be stored at -20°C.[2][6] For experimental use, it can be dissolved in solvents like DMSO or water.[5][10] It is recommended to prepare fresh aqueous solutions and avoid long-term storage of these solutions.[2]
Q4: What are the known off-target effects of this compound?
The highly electrophilic CMK moiety can react with other nucleophiles besides the active site histidine of serine proteases. This can lead to the inhibition of other classes of proteases, such as cysteine proteases (e.g., cathepsin B), and interaction with biomolecules like glutathione.[3]
Data Presentation
Table 1: Cytotoxicity of this compound in Vero Cells
| Concentration (µM) | Cell Viability (%) | Observation |
| Up to 100 | ~100 | No significant cytotoxic effect |
| 500 | Significantly reduced | Toxic |
| 1000 | Significantly reduced | Toxic |
| CC50 | 50 | 712.9 µM |
Data summarized from a study on Vero cells.[5]
Table 2: Antiviral Activity of this compound against Flaviviruses
| Virus | IC50 (µM) |
| Zika Virus (ZIKV) | 18.59 |
| Japanese Encephalitis Virus (JEV) | 19.91 |
Antiviral activity was noted as modest in the study.[11]
Experimental Protocols
Protocol 1: Determination of Cytotoxicity using a Luminescence-Based Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., Vero cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in cell culture medium. A DMSO control should also be prepared.
-
Treatment: Remove the old medium from the cells and add the prepared inhibitor dilutions and the DMSO control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Viability Assay: Use a commercial luminescence-based cell viability assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions. This assay quantifies ATP, which is indicative of metabolically active cells.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO control and determine the CC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of Viral Protein Cleavage
-
Infection and Treatment: Infect host cells (e.g., Vero cells) with the virus of interest at a specific multiplicity of infection (MOI). After viral adsorption, treat the cells with a non-toxic concentration of this compound or a DMSO control.
-
Cell Lysis: At a predetermined time post-infection (e.g., 36 hours), wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies specific for the viral proteins of interest (e.g., precursor and cleaved forms).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities of the precursor and cleaved forms of the viral protein. An increase in the ratio of the precursor to the cleaved form in the inhibitor-treated sample compared to the control indicates successful inhibition of cleavage.[4]
Visualizations
Caption: Mechanism of action of this compound in inhibiting viral maturation.
Caption: General experimental workflow for studying the effect of this compound.
Caption: A logical approach to troubleshooting unexpected results with this compound.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Furin Inhibitors Block SARS-CoV-2 Spike Protein Cleavage to Suppress Virus Production and Cytopathic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. mdpi.com [mdpi.com]
minimizing Decanoyl-RVKR-CMK toxicity in primary cells
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize the toxicity of Decanoyl-RVKR-CMK in primary cell experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a synthetic, irreversible, and cell-permeable inhibitor of a group of enzymes called proprotein convertases (PCs).[1] Its primary targets are furin and other subtilisin/kex2p-like PCs, including PC1, PC2, PC4, PACE4, PC5, and PC7.[1] These enzymes are crucial for the maturation of a wide variety of proteins, such as growth factors, hormones, and viral envelope proteins, by cleaving them at specific recognition sites.[1][2] The "RVKR" sequence in the inhibitor mimics the substrate recognition site of furin, allowing it to bind to the enzyme's active site.[2] The chloromethylketone (CMK) group then forms an irreversible covalent bond with the active site, permanently inactivating the enzyme.[2]
Q2: Why am I observing high levels of cell death in my primary cells after treatment with this compound?
High levels of cell death in primary cells following treatment with this compound can be attributed to several factors:
-
Concentration-Dependent Toxicity: Like many inhibitors, this compound can be toxic to cells at higher concentrations. It is crucial to determine the optimal working concentration for your specific primary cell type that balances effective inhibition with minimal cytotoxicity.
-
Off-Target Effects: The chloromethylketone (CMK) reactive group is highly electrophilic and has been shown to react with other proteases beyond the intended PC family, such as cysteine proteases (e.g., cathepsin B) and the proteasome.[2] This lack of complete specificity can lead to the disruption of other essential cellular processes and induce apoptosis or necrosis.
-
Inhibition of Essential Cellular Processes: Since proprotein convertases process a wide range of cellular proteins, their inhibition can interfere with normal physiological functions required for cell survival and proliferation.[3]
-
Primary Cell Sensitivity: Primary cells are often more sensitive to chemical treatments than immortalized cell lines. Their metabolic state and proliferation rate can influence their susceptibility to toxic effects.
Q3: What is a good starting concentration for this compound in primary cells?
A universal starting concentration for all primary cells is difficult to recommend due to varying sensitivities. However, based on studies in various cell lines, a common approach is to start with a broad range of concentrations and narrow down to the optimal one. For example, in studies on Vero cells, concentrations up to 100 µM have been used to achieve antiviral effects, while significant toxicity was observed at concentrations above this.[4] It is advisable to perform a dose-response experiment starting from a low concentration (e.g., 1-5 µM) and titrating up to a higher concentration (e.g., 100 µM) to determine the cytotoxic concentration 50 (CC50) in your specific primary cell type.
Q4: How can I differentiate between on-target and off-target toxicity?
Differentiating between on-target and off-target toxicity can be challenging. One strategy is to use a control peptide that has a similar structure but is not expected to inhibit furin. Additionally, if you can measure the processing of a known furin substrate in your cells, you can correlate the inhibition of this process with the observed cytotoxicity. If cell death occurs at concentrations much higher than what is required to inhibit the target, it may suggest off-target effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High Cell Death Even at Low Concentrations | Primary cells are highly sensitive. | Reduce the incubation time with the inhibitor. Perform a time-course experiment to find the optimal duration. |
| The solvent (e.g., DMSO) is causing toxicity. | Ensure the final concentration of the solvent is low and consistent across all experimental conditions, including the vehicle control. | |
| Inconsistent Results Between Experiments | Variability in primary cell health and density. | Standardize cell seeding density and ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Degradation of the inhibitor. | Prepare fresh stock solutions of this compound and store them properly at -20°C. Avoid repeated freeze-thaw cycles.[1] | |
| No Inhibition of Target Protein Processing | Insufficient inhibitor concentration. | Gradually increase the concentration of this compound. Confirm inhibition with a positive control if possible. |
| Inhibitor is not reaching the target enzyme. | This compound is cell-permeable, but ensure proper incubation conditions (e.g., temperature, media composition) for optimal uptake. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature. Note that data for primary cells is limited, and researchers should empirically determine the optimal concentrations for their specific cell type.
| Parameter | Cell Type | Value | Reference |
| CC50 (Cytotoxic Concentration 50%) | Vero Cells | 712.9 µM | [4] |
| IC50 (Inhibitory Concentration 50%) vs. ZIKV | Vero Cells | 18.59 µM | [5] |
| IC50 (Inhibitory Concentration 50%) vs. JEV | Vero Cells | 19.91 µM | [5] |
| Effective Antiviral Concentration (ZIKV & JEV) | Vero Cells | 50-100 µM | [4][5] |
Experimental Protocols
1. Protocol for Determining Optimal Concentration (Dose-Response Assay)
This protocol helps to determine the concentration of this compound that effectively inhibits the target while minimizing cytotoxicity in your primary cells.
-
Materials:
-
Primary cells of interest
-
Appropriate cell culture medium
-
This compound
-
Vehicle control (e.g., DMSO)
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT, PrestoBlue, or similar)
-
Plate reader
-
-
Procedure:
-
Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Prepare a series of dilutions of this compound in culture medium. A suggested range is 0, 1, 5, 10, 25, 50, 75, and 100 µM. Include a vehicle-only control.
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the inhibitor concentration to determine the CC50 value and identify the concentration range with minimal toxicity.
-
2. Protocol for Cell Viability Assessment (MTT Assay)
-
Materials:
-
Cells treated as described in the dose-response protocol.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
-
Procedure:
-
After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15-30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at a wavelength of 570 nm.
-
Normalize the absorbance values to the vehicle control to determine the percentage of viability.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: On-target vs. potential off-target pathways of this compound.
Caption: Troubleshooting decision tree for unexpected cytotoxicity.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective and potent furin inhibitors protect cells from anthrax without significant toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
dealing with poor solubility of Decanoyl-RVKR-CMK
Welcome to the technical support center for Decanoyl-RVKR-CMK. This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the poor solubility of this potent proprotein convertase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a cell-permeable, irreversible inhibitor of proprotein convertases (PCs), a family of serine proteases that activate a wide range of precursor proteins. It functions by covalently modifying the active site of these enzymes, thereby blocking their proteolytic activity. This inhibition prevents the maturation of various proteins involved in processes such as viral entry, tumor progression, and hormone production.
Q2: I'm seeing conflicting information about the solubility of this compound. Why is that?
The solubility of this compound can vary depending on the salt form of the compound. It is commonly available as a trifluoroacetate (TFA) salt or a hydrochloride (HCl) salt. The TFA salt generally exhibits better solubility in organic solvents like DMSO and ethanol, and moderate solubility in water. Always refer to the manufacturer's datasheet for your specific lot for the most accurate solubility information.
Q3: What is the recommended solvent for preparing a stock solution?
For most applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound, particularly for the TFA salt. Some sources indicate solubility in water up to 1 mg/mL; however, dissolving in DMSO first is generally more reliable for achieving a concentrated stock that can be further diluted in aqueous buffers or cell culture media.
Q4: Can I dissolve this compound directly in water or PBS?
While some datasheets suggest solubility in water, it is often limited. Direct dissolution in aqueous buffers like PBS can be challenging and may lead to incomplete solubilization or precipitation, especially at higher concentrations. It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium. For the trifluoroacetate salt, solubility in PBS (pH 7.2) is approximately 1 mg/ml.[1][2]
Q5: How should I store the stock solution?
Stock solutions of this compound in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C for long-term stability. Aqueous solutions are not recommended for long-term storage.
Troubleshooting Guide: Poor Solubility and Precipitation
Poor solubility of this compound can lead to inaccurate experimental results and potential cytotoxicity. The following guide provides steps to identify and resolve these issues.
Identifying Solubility Problems
Visual Cues of Precipitation:
-
Cloudiness or turbidity: The solution appears hazy or milky upon addition of the inhibitor to your aqueous buffer or cell culture medium.
-
Visible particles: Small, crystalline, or amorphous particles can be seen suspended in the solution or settled at the bottom of the tube or well.
-
Film formation: A thin film may appear on the surface of the culture medium.
Confirmation of Poor Solubility:
-
Microscopy: Examine a small sample of the solution under a microscope. Precipitate will be visible as distinct particles.
-
Centrifugation: Spin down a sample of the solution. A visible pellet at the bottom of the tube indicates the presence of insoluble material.
Consequences of Poor Solubility
-
Inaccurate Dosing: The actual concentration of the soluble, active inhibitor will be lower than the intended concentration, leading to unreliable and non-reproducible results.
-
Cellular Toxicity: The precipitate particles can have cytotoxic effects on cells that are independent of the pharmacological activity of the inhibitor.
-
Assay Interference: Insoluble particles can interfere with various assays, such as those involving light absorbance or fluorescence, leading to artifactual data.
Protocol for Improving Solubility
If you encounter precipitation, consider the following steps:
-
Optimize Stock Solution Preparation:
-
Use High-Quality, Anhydrous DMSO: Water content in DMSO can promote precipitation.
-
Sonication: After adding DMSO to the lyophilized powder, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Gentle Warming: Briefly warm the solution to 37°C to enhance solubility. Avoid excessive heat, which could degrade the compound.
-
-
Modify Dilution Procedure:
-
Pre-warm Aqueous Media: Before adding the DMSO stock, ensure your cell culture medium or buffer is at 37°C.
-
Stepwise Dilution: Instead of adding the concentrated stock directly to the final volume, perform a serial dilution. First, dilute the DMSO stock into a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume.
-
Vortexing/Mixing: Ensure thorough mixing immediately after each dilution step.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 744.42 g/mol (free base) | [3] |
| 858.43 g/mol (TFA salt) | [4] | |
| Solubility in Water | Up to 1 mg/mL | [3] |
| Solubility in DMSO | 100 mg/mL (TFA salt, with ultrasonication) | [4] |
| 33 mg/mL (TFA salt) | [1][2] | |
| Solubility in Ethanol | 33 mg/mL (TFA salt) | [1][2] |
| Solubility in PBS (pH 7.2) | 1 mg/mL (TFA salt) | [1][2] |
Inhibitory Potency (Ki values):
| Proprotein Convertase | Ki (nM) | Reference |
| Furin/SPC1 | ~1 | [1] |
| SPC2/PC2 | 0.36 | [1] |
| SPC3/PC1/PC3 | 2.0 | [1] |
| SPC4/PACE4 | 3.6 | [1] |
| SPC6/PC5/PC6 | 0.12 | [1] |
| SPC7/LPC/PC7/PC8 | 0.12 | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator water bath (optional)
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. Note: Use the molecular weight corresponding to the salt form of your compound.
-
Weigh the this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved.
-
If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes or gently warm to 37°C.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of Stock Solution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture media (with serum, if applicable)
-
Sterile conical tubes
Procedure (for a final concentration of 10 µM):
-
Calculate the volume of 10 mM stock solution needed for your final volume of media (e.g., for 10 mL of media, you will need 10 µL of 10 mM stock).
-
In a sterile conical tube, add the required volume of the DMSO stock solution to a small volume of the complete media (e.g., 1 mL).
-
Gently pipette up and down or vortex briefly to mix. This creates an intermediate dilution.
-
Add the remaining volume of your complete media to the conical tube containing the intermediate dilution.
-
Invert the tube several times to ensure thorough mixing.
-
Visually inspect the media for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Signaling pathway of proprotein convertase inhibition.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
Decanoyl-RVKR-CMK: A Comparative Guide to a Broad-Spectrum Furin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Decanoyl-RVKR-CMK with other notable furin inhibitors, supported by experimental data and detailed protocols. Furin, a proprotein convertase, plays a critical role in the maturation of a wide array of proteins, making it a significant target in various pathologies, including viral infections and cancer.
Decanoyl-Arg-Val-Lys-Arg-chloromethylketone (this compound) is a synthetic, cell-permeable, and irreversible inhibitor of furin and other proprotein convertases (PCs).[1][2] Its mechanism of action involves the formation of a covalent bond with the active site of these enzymes, effectively blocking their proteolytic activity.[3] This guide will delve into the quantitative performance of this compound against other furin inhibitors, detail the experimental methodologies used to generate this data, and visualize the key cellular pathways and experimental workflows.
Performance Comparison of Furin Inhibitors
The efficacy of a furin inhibitor is determined by its potency (Ki and IC50 values), selectivity against other proteases, and its activity in cellular and antiviral assays (EC50 and CC50 values). The following tables summarize the quantitative data for this compound and other selected furin inhibitors.
Table 1: In Vitro Inhibition Constants (Ki) against Furin and Other Proprotein Convertases
| Inhibitor | Furin (Ki, nM) | PC1/3 (Ki, nM) | PC2 (Ki, nM) | PACE4 (Ki, nM) | PC5/6 (Ki, nM) | PC7 (Ki, nM) | Reference(s) |
| This compound | ~1 | 2.0 | 0.36 | 3.6 | 0.12 | 0.12 | [1] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide (MI-701) | 0.81 | 0.75 | 6154 | 0.6 | 1.6 | 312 | [4] |
| 4-guanidinomethyl-phenylacetyl-Arg-Tle-Arg-4-amidinobenzylamide (MI-1148) | 0.0055 | - | - | - | - | - | [5] |
| MI-1851 | 0.0101 (pM) | - | - | - | - | - | [5] |
| BOS-318 | - | - | - | - | - | - | [1] |
| Nona-D-arginine | 1.3 | - | - | - | - | - | [6] |
Note: '-' indicates data not available in the cited sources.
Table 2: In Vitro Half-Maximal Inhibitory Concentration (IC50) against Furin
| Inhibitor | Furin (IC50, nM) | Reference(s) |
| This compound | 1.3 ± 3.6 | [1] |
| BOS-318 | - | [1] |
| SSM-3 | 54 | [7] |
| Compound 4 (1,3-thiazol-2-ylaminosulfonyl scaffold) | 17600 ± 2300 | [8] |
| Dicoumarol (DC4) | 1.1 (Ki, µM) | [9] |
Note: '-' indicates data not available in the cited sources.
Table 3: Antiviral Activity and Cytotoxicity
| Inhibitor | Virus | Cell Line | EC50 / IC50 | CC50 | Selectivity Index (SI = CC50/EC50) | Reference(s) |
| This compound | SARS-CoV-2 | - | 57 nM (IC50, plaque reduction) | - | - | [10] |
| This compound | Zika Virus (ZIKV) | Vero | 18.59 µM (IC50) | >100 µM | >5.38 | [11][12] |
| This compound | Japanese Encephalitis Virus (JEV) | Vero | 19.91 µM (IC50) | >100 µM | >5.02 | [11][12] |
Note: '-' indicates data not available in the cited sources. EC50 refers to the half-maximal effective concentration in cellular assays, while IC50 here refers to the half-maximal inhibitory concentration in a plaque reduction assay.
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is crucial to visualize the relevant biological pathways and experimental procedures.
Furin-Mediated Processing of Viral Glycoproteins
Furin plays a pivotal role in the maturation of viral envelope proteins, a critical step for viral infectivity. The diagram below illustrates the processing of the precursor membrane protein (prM) of flaviviruses like Zika and Japanese Encephalitis virus.
References
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. A Selective Irreversible Inhibitor of Furin Does Not Prevent Pseudomonas Aeruginosa Exotoxin A-Induced Airway Epithelial Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Repurposing of Furin Inhibitors to Reduce Pathogenic E. coli- and Shigella flexneri-Induced Cytotoxicity, Oxidative Stress and Inflammation in Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selective and potent furin inhibitors protect cells from anthrax without significant toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Furin/Proprotein Convertase-catalyzed Surface and Intracellular Processing by Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | Other Proteases | Tocris Bioscience [tocris.com]
- 11. mdpi.com [mdpi.com]
- 12. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-RVKR-CMK: A Comparative Guide to its Antiviral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and comparative analysis of the antiviral properties of Decanoyl-RVKR-CMK, a potent inhibitor of proprotein convertases. By targeting host-cell enzymes crucial for viral maturation, this compound presents a broad-spectrum antiviral strategy. This document details its mechanism of action, summarizes its efficacy against various viruses, compares it with other antiviral agents, and provides detailed experimental protocols for its validation.
Mechanism of Action: Targeting Host-Mediated Viral Maturation
This compound is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), with a particularly strong inhibitory effect on furin.[1][2] Furin is a host-cell protease that plays a critical role in the maturation of a wide array of viral envelope glycoproteins.[1][3] Many viruses, including flaviviruses, coronaviruses, and influenza viruses, produce precursor proteins that require cleavage by furin or other PCs to become active and facilitate viral entry into host cells.[1][4][5]
This compound acts by blocking this crucial cleavage step. For instance, in flaviviruses like Zika (ZIKV) and Japanese encephalitis virus (JEV), it inhibits the cleavage of the precursor membrane protein (prM) to the membrane protein (M), a necessary step for producing infectious virions.[1][3] Similarly, in the case of SARS-CoV-2, it inhibits the furin-mediated cleavage of the Spike (S) protein, which is essential for viral fusion with the host cell membrane.[4][6][7] By preventing this proteolytic activation, this compound effectively halts the viral life cycle before entry and subsequent replication.[1][4]
Comparative Antiviral Efficacy
The broad-spectrum nature of this compound's mechanism of action translates to its efficacy against a diverse range of viruses. The following tables summarize the available quantitative data on its antiviral activity and provide a comparison with other relevant antiviral compounds.
Table 1: Antiviral Activity of this compound Against Various Viruses
| Virus Family | Virus | Cell Line | Assay | Efficacy Metric (IC50/EC50) | Source |
| Flaviviridae | Zika Virus (ZIKV) | Vero | Plaque Assay | 18.59 µM (IC50) | [8] |
| Flaviviridae | Japanese Encephalitis Virus (JEV) | Vero | Plaque Assay | 19.91 µM (IC50) | [8] |
| Coronaviridae | SARS-CoV-2 | VeroE6 | Plaque Reduction Assay | 57 nM (IC50) | [9][10] |
| Retroviridae | HIV-1 | HeLaCD4 | - | Significant inhibition at 35 µM | [11] |
| Orthomyxoviridae | Influenza A Virus | - | - | Reported antiviral agent | [1] |
| Filoviridae | Ebola Virus | - | - | Reported antiviral agent | [1] |
| Hepadnaviridae | Hepatitis B Virus (HBV) | - | - | Reported antiviral agent | [1] |
| Papillomaviridae | Papillomavirus | - | - | Reported antiviral agent | [1] |
Table 2: Comparative Antiviral Activity against SARS-CoV-2
| Compound | Target | Cell Line | Efficacy Metric (IC50/EC50) | Key Findings | Source |
| This compound | Furin/PCs | VeroE6 | 57 nM (IC50) | Blocks virus entry and suppresses syncytium formation. | [4][6][9][10] |
| Naphthofluorescein | Furin | VeroE6 | - | Abolishes syncytium formation; primarily suppresses viral RNA transcription. | [4][6] |
| Camostat Mesylate | TMPRSS2 | VeroE6 | - | Blocks virus entry but does not abolish syncytium formation. | [4][6] |
Note: A direct comparison of IC50/EC50 values should be made with caution as experimental conditions can vary between studies.
Experimental Protocols
The validation of the antiviral effects of this compound typically involves a series of in vitro assays to determine its efficacy and cytotoxicity. Below are detailed methodologies for key experiments.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This assay is crucial to ensure that the observed antiviral effect is not due to the death of the host cells.
Materials:
-
96-well plates
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a 1:1 mixture of isopropanol and DMSO)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Remove the medium and add fresh medium containing serial dilutions of this compound. Include wells with medium only (no cells) as a blank control and wells with cells and medium without the compound as a negative control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
Plaque Reduction Assay
This assay quantifies the reduction in infectious virus particles.
Materials:
-
6-well or 12-well plates
-
Cell culture medium
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% in PBS)
Protocol:
-
Seed host cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the virus stock and incubate with various concentrations of this compound for 1 hour at 37°C.
-
Remove the culture medium from the cells and infect the monolayers with the virus-compound mixture.
-
Allow the virus to adsorb for 1-2 hours at 37°C.
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding concentration of the compound.
-
Incubate the plates at 37°C until plaques are visible (typically 3-7 days, depending on the virus).
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Reverse Transcription PCR (qRT-PCR)
This method is used to quantify the amount of viral RNA, providing a measure of viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Virus-specific primers and probes
-
Real-time PCR instrument
Protocol:
-
Infect cell monolayers with the virus in the presence or absence of different concentrations of this compound.
-
At various time points post-infection, harvest the cells and/or the supernatant.
-
Extract total RNA using a commercial RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Perform real-time PCR using the synthesized cDNA, virus-specific primers, and a suitable master mix.
-
Quantify the viral RNA levels by comparing the cycle threshold (Ct) values to a standard curve of known viral RNA concentrations.
Western Blot Analysis
This technique is used to detect and quantify specific viral proteins, confirming the inhibition of protein processing.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies specific for the viral proteins of interest (e.g., anti-prM, anti-E for flaviviruses; anti-Spike for coronaviruses)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Infect cells and treat with this compound as described for qRT-PCR.
-
Lyse the cells at the desired time point and quantify the total protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Detect the protein bands using an imaging system. The accumulation of precursor proteins and the reduction of mature proteins in treated samples indicate successful inhibition.
References
- 1. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. broadpharm.com [broadpharm.com]
- 7. Screening for Antiviral Activity: MTT Assay | Springer Nature Experiments [experiments.springernature.com]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. 2.4. Antiviral Activity Using Plaque Reduction Assay [bio-protocol.org]
- 10. furin-inhibitors-block-sars-cov-2-spike-protein-cleavage-to-suppress-virus-production-and-cytopathic-effects - Ask this paper | Bohrium [bohrium.com]
- 11. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
alternative inhibitors to Decanoyl-RVKR-CMK for proprotein convertases
A Comprehensive Guide to Alternative Inhibitors of Proprotein Convertases Beyond Decanoyl-RVKR-CMK
For researchers, scientists, and drug development professionals navigating the landscape of proprotein convertase (PC) inhibition, this compound has long served as a reference compound. However, the irreversible nature of this chloromethylketone and potential for off-target effects have spurred the development of a diverse array of alternative inhibitors. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows.
Proprotein convertases, such as furin and PCSK9, are a family of serine proteases that play a critical role in the maturation of a wide variety of proteins. Their involvement in numerous pathological processes, including viral infections, cancer progression, and hypercholesterolemia, makes them attractive therapeutic targets.
Comparative Analysis of Proprotein Convertase Inhibitors
The landscape of PC inhibitors extends beyond peptide-based chloromethylketones to include peptidomimetics, non-peptidic small molecules, and biologic-based inhibitors like monoclonal antibodies. The following tables summarize the quantitative performance of key alternative inhibitors compared to the benchmark, this compound.
Table 1: Peptide-Based and Peptidomimetic Inhibitors of Furin
| Inhibitor Name | Type | Target PC(s) | Kᵢ (nM) | IC₅₀ (nM) | Key Findings & Comparison with this compound |
| This compound | Peptidomimetic (Irreversible) | Pan-PC inhibitor | ~1 (for Furin) | 1.3 ± 3.6 (for Furin) | Widely used as a reference inhibitor; irreversible mechanism can lead to a lack of specificity and potential toxicity.[1][2] |
| Phenylacetyl-Arg-Val-Arg-4-amidinobenzylamide | Peptidomimetic (Reversible) | Furin, PC1/3, PACE4, PC5/6 | 0.81 (for Furin) | ~10,000 (in cell-based assay) | A potent reversible inhibitor with comparable in vitro potency to this compound but with improved selectivity over some other PCs and trypsin-like proteases.[3] In a cell-based assay, it showed similar IC₅₀ to the control inhibitor.[3] |
| Nona-D-arginine (D9R) | Peptide | Furin | 1.3 | 3,700 (in cell-based assay) | A potent peptide inhibitor with high stability due to the D-amino acid configuration.[4] Its therapeutic use is considered promising due to low toxicity and high specificity.[4] |
| Hexa-D-arginine (D6R) | Peptide | Furin | - | - | A small synthetic furin inhibitor considered for clinical applications. This compound was found to be more effective than D6R in reducing HBV replication.[1] |
Table 2: Non-Peptidic Small Molecule Inhibitors of Furin
| Inhibitor Name | Type | Target PC(s) | Kᵢ (nM) | IC₅₀ (nM) | Key Findings |
| 2,5-dideoxystreptamine derivatives | Small Molecule | Furin | < 10 | - | Exhibit excellent potency and high selectivity for furin over trypsin-like serine proteases. |
| Guanylhydrazone-based compounds | Small Molecule | Furin, PC5/6 | - | - | These compounds represent a novel class of inhibitors that bind to the OFF-state of furin, offering a new strategy for developing selective inhibitors. |
Table 3: Inhibitors of Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
| Inhibitor Name | Type | Mechanism of Action | Key Efficacy Data |
| Evolocumab | Monoclonal Antibody | Binds to PCSK9, preventing its interaction with LDL receptors. | Reduces LDL-C by approximately 60% when added to statin therapy.[5] |
| Alirocumab | Monoclonal Antibody | Binds to PCSK9, preventing its interaction with LDL receptors. | Demonstrates a significant reduction in LDL-C levels, comparable to evolocumab. |
| Enlicitide | Macrocyclic Peptide (Oral) | Binds to PCSK9 and inhibits its interaction with LDL receptors. | In Phase 3 trials, showed a significant reduction in LDL-C of 59.4% compared to placebo.[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of inhibitor performance. Below are protocols for key experiments cited in the evaluation of proprotein convertase inhibitors.
In Vitro Furin Inhibition Assay (Determination of Kᵢ and IC₅₀)
Objective: To determine the inhibitory potency of a compound against purified furin enzyme.
Materials:
-
Purified recombinant human furin
-
Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)
-
Assay buffer: 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100
-
Test inhibitor compound at various concentrations
-
This compound as a positive control
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor and the positive control in the assay buffer.
-
In the wells of the 96-well plate, add 20 µL of the diluted inhibitor or control. For the no-inhibitor control, add 20 µL of assay buffer.
-
Add 20 µL of the furin enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution (final concentration equal to the Kₘ of the substrate).
-
Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) kinetically for 30 minutes at 37°C.
-
The initial reaction velocity (rate of fluorescence increase) is calculated for each inhibitor concentration.
-
IC₅₀ Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Kᵢ Determination (for reversible inhibitors): The Kᵢ value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.
Cell-Based Furin Activity Assay
Objective: To assess the efficacy of a cell-permeable inhibitor in a cellular context.
Materials:
-
A stable cell line expressing a furin-dependent reporter (e.g., a secreted protein with a furin cleavage site).
-
Cell culture medium and supplements.
-
Test inhibitor compound.
-
A method to quantify the reporter protein (e.g., ELISA or enzymatic assay).
-
96-well cell culture plates.
Procedure:
-
Seed the reporter cell line in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a predetermined time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the amount of cleaved (active) reporter protein in the supernatant using a suitable detection method.
-
Determine the IC₅₀ value by plotting the percentage of inhibition of reporter protein secretion versus the logarithm of the inhibitor concentration.
Cancer Cell Invasion Assay (Boyden Chamber Assay)
Objective: To evaluate the effect of a proprotein convertase inhibitor on the invasive potential of cancer cells.
Materials:
-
Invasive cancer cell line (e.g., HT-1080).
-
Boyden chambers with a porous membrane coated with Matrigel.
-
Cell culture medium with and without a chemoattractant (e.g., fetal bovine serum).
-
Test inhibitor compound.
-
Staining solution for visualizing cells (e.g., crystal violet).
-
Microscope.
Procedure:
-
Pre-treat the cancer cells with the test inhibitor at various concentrations for a specified period.
-
Harvest the cells and resuspend them in a serum-free medium containing the inhibitor.
-
Add the cell suspension to the upper chamber of the Matrigel-coated Boyden chamber.
-
Fill the lower chamber with a medium containing a chemoattractant (e.g., 10% FBS) and the inhibitor.
-
Incubate the chambers for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane.
-
Count the number of stained cells in several microscopic fields.
-
Calculate the percentage of invasion inhibition relative to the untreated control.
Visualizing the Landscape of Proprotein Convertase Inhibition
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the complex signaling pathways and experimental procedures involved in the study of proprotein convertase inhibitors.
Caption: Overview of proprotein convertase function and inhibition.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of furin by polyarginine-containing peptides: nanomolar inhibition by nona-D-arginine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Identification of Furin Protease Small-Molecule Inhibitor with a 1,3-Thiazol-2-ylaminosulfonyl Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
validating the inhibitory effect of Decanoyl-RVKR-CMK on prM cleavage
For Researchers, Scientists, and Drug Development Professionals
The maturation of flaviviruses, a critical step for producing infectious viral particles, is dependent on the host cell's furin protease, which cleaves the precursor membrane (prM) protein. Inhibiting this cleavage is a promising antiviral strategy. This guide provides a comparative analysis of Decanoyl-RVKR-CMK, a potent furin inhibitor, against other alternatives, with a focus on its efficacy in blocking flavivirus prM cleavage.
Performance Comparison of Furin Inhibitors
This compound is a highly specific and potent inhibitor of proprotein convertases, including furin. Its efficacy has been demonstrated against several flaviviruses. For a comprehensive evaluation, we compare its performance with another commonly used furin inhibitor, hexa-D-arginine.
| Inhibitor | Target | Potency (Ki for Furin) | Antiviral Activity (IC50) | Key Findings |
| This compound | Furin and other proprotein convertases | ~1 nM[1] | Zika Virus: 18.59 µMJapanese Encephalitis Virus: 19.91 µM | Significantly increases the prM/E ratio, indicating inhibition of prM cleavage.[2][3][4][5] Demonstrates potent antiviral activity against Zika and Japanese Encephalitis viruses by reducing virus progeny titer and viral RNA and protein production.[2][4] |
| Hexa-D-arginine | Furin, PACE4, PC1 | 106 nM[3][6][7] | Not available for specific flaviviruses in the provided results. | Effectively blocks Pseudomonas aeruginosa exotoxin A-induced cell lysis.[8] Shows inhibitory potential against SARS-CoV-2 spike protein cleavage.[3] |
Note: While direct comparative studies of this compound and hexa-D-arginine on flavivirus prM cleavage are limited, the lower Ki value of this compound against furin suggests a higher intrinsic inhibitory potency.
Flavivirus prM Cleavage Pathway and Inhibition
The maturation of flaviviruses occurs as the newly formed viral particles transit through the host cell's secretory pathway. In the trans-Golgi network (TGN), the acidic environment triggers a conformational change in the prM-E (envelope) protein heterodimers, exposing the furin cleavage site on prM. Furin, a host protease, then cleaves prM into the mature M protein and a small 'pr' peptide. This cleavage is essential for the E proteins to rearrange into their final fusogenic conformation, rendering the virus infectious. This compound acts as a competitive inhibitor of furin, blocking this crucial cleavage step and resulting in the release of non-infectious, immature viral particles.
Caption: Flavivirus maturation pathway and the inhibitory action of this compound on prM cleavage.
Experimental Protocols
To validate the inhibitory effect of this compound on prM cleavage, several key experiments are typically performed.
Western Blotting for prM/E Ratio Analysis
This technique is used to visualize and quantify the relative amounts of the uncleaved prM and the mature M protein in viral particles or infected cell lysates. An increase in the prM/E (or prM/M) ratio in the presence of the inhibitor indicates successful inhibition of cleavage.
Protocol:
-
Sample Preparation:
-
Infect susceptible cells (e.g., Vero cells) with the flavivirus of interest at a specific multiplicity of infection (MOI).
-
Treat the infected cells with varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
At a designated time post-infection (e.g., 36-48 hours), harvest the cell lysates or purify the viral particles from the supernatant.
-
Determine the total protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins based on their molecular weight.
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the viral prM and E proteins.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
-
Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities for prM and E proteins using densitometry software.
-
Calculate the prM/E ratio for each sample and compare the ratios between treated and untreated groups.
-
Plaque Assay for Viral Titer Determination
This assay measures the concentration of infectious virus particles in a sample. A reduction in the number of plaques in the presence of the inhibitor demonstrates its antiviral activity.
Protocol:
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible cells (e.g., Vero cells) in multi-well plates.
-
-
Virus Infection:
-
Prepare serial dilutions of the virus stock.
-
Infect the cell monolayers with the virus dilutions in the presence or absence of the inhibitor.
-
Incubate for a specific period to allow for virus adsorption.
-
-
Overlay and Incubation:
-
Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate the plates for several days to allow for plaque formation.
-
-
Plaque Visualization and Counting:
-
Fix the cells with a fixative (e.g., formaldehyde).
-
Stain the cells with a staining solution (e.g., crystal violet), which will stain the living cells but leave the plaques (areas of cell death) unstained.
-
Count the number of plaques in each well.
-
-
Titer Calculation:
-
Calculate the viral titer in plaque-forming units per milliliter (PFU/mL) based on the dilution factor and the number of plaques counted.
-
Immunofluorescence Assay for Viral Protein Expression
This assay allows for the visualization of viral protein expression within infected cells and can be used to assess the spread of the virus.
Protocol:
-
Cell Culture and Infection:
-
Grow cells on coverslips in multi-well plates.
-
Infect the cells with the virus in the presence or absence of the inhibitor.
-
-
Fixation and Permeabilization:
-
At a specific time post-infection, fix the cells with a fixative (e.g., paraformaldehyde).
-
Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.
-
-
Immunostaining:
-
Block non-specific binding sites with a blocking solution.
-
Incubate with a primary antibody targeting a specific viral protein (e.g., the E protein).
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
-
Microscopy:
-
Mount the coverslips onto microscope slides.
-
Visualize the fluorescently labeled cells using a fluorescence microscope. The number of infected cells can be quantified.
-
Experimental Workflow for Inhibitor Validation
The following diagram illustrates the typical workflow for validating the inhibitory effect of a compound like this compound on flavivirus prM cleavage and replication.
References
- 1. Development and Prospects of Furin Inhibitors for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of flaviviruses by fluorescent focus assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hexa-D-arginine | Scientist.com [app.scientist.com]
- 4. researchgate.net [researchgate.net]
- 5. immunodx.com [immunodx.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Hexa-D-arginine TFA (Furin Inhibitor II TFA) | Furin inhibitor | DC Chemicals [dcchemicals.com]
- 8. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Proprotein Convertase Inhibitors: Decanoyl-RVKR-CMK vs. Hexa-D-arginine
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Efficacy and Application
In the landscape of therapeutic and research tools targeting proprotein convertases (PCs), particularly furin, Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone (Decanoyl-RVKR-CMK) and hexa-D-arginine (D6R) have emerged as prominent small-molecule inhibitors.[1] Both compounds are instrumental in studying processes governed by PC-mediated cleavage, such as viral maturation, bacterial toxin activation, and tumorigenesis.[1][2][3] This guide provides a detailed, data-driven comparison of their efficacy, mechanisms, and experimental applications to aid researchers in selecting the appropriate inhibitor for their specific needs.
Mechanism of Action: Irreversible Covalent vs. Competitive Inhibition
The fundamental difference between these two inhibitors lies in their mode of interaction with the target enzyme.
This compound is a synthetic, cell-permeable peptidyl chloromethylketone (CMK) that acts as an irreversible, competitive inhibitor .[4] Its peptide sequence (RVKR) mimics the consensus cleavage site of furin and other PCs, granting it high affinity for the enzyme's active site.[1] Upon binding, the chloromethylketone moiety rapidly alkylates the active-site histidine residue, forming a stable covalent bond.[1][5][6] This irreversible action permanently deactivates the enzyme. The N-terminal decanoyl group enhances its cell permeability, allowing it to act on intracellular PCs in the secretory pathway.[7]
Hexa-D-arginine (D6R) , in contrast, is a competitive inhibitor composed of six D-isomers of arginine.[8] Its polybasic nature allows it to bind with high affinity to the negatively charged substrate-binding pocket of furin. However, this interaction is non-covalent. The use of D-amino acids makes D6R highly resistant to degradation by endogenous proteases, ensuring greater stability in experimental systems.[2][3]
Comparative Efficacy and Specificity
Quantitative data reveals significant differences in the potency and target specificity of the two inhibitors. This compound is a highly potent, broad-spectrum inhibitor of the entire proprotein convertase family, whereas D6R shows lower potency but greater selectivity for a subset of PCs.
This compound is often used as a reference inhibitor due to its potent activity against all seven PCs.[4][9][10][11] Its inhibitory constants are consistently in the low nanomolar range, making it highly effective at low concentrations.[6][12] However, this lack of specificity means it is not suitable for experiments aiming to distinguish the roles of individual PC family members.[7]
Hexa-D-arginine , on the other hand, demonstrates selectivity. It effectively inhibits furin and PACE4, but is a much weaker inhibitor of PC1 and does not inhibit PC2.[3][8][13][14] This profile can be advantageous for studies focused specifically on furin-mediated processes where the activity of other PCs should be preserved.
Table 1: Inhibitory Constants (Ki) Against Proprotein Convertases
| Inhibitor | Furin | PACE4 | PC1/PC3 | PC2 | PC5/6 | PC7 | Reference(s) |
| This compound | ~1 nM | 3.6 nM | 2.0 nM | 0.36 nM | 0.12 nM | 0.12 nM | [6][12] |
| Hexa-D-arginine (D6R) | 106 nM | 580 nM | 13,200 nM (13.2 µM) | No Inhibition | N/A | N/A | [3][8][13][15][16][17] |
| N/A: Data not available in the reviewed sources. |
Table 2: Antiviral Efficacy (IC50) in Cell-Based Assays
| Inhibitor | Virus | Assay Type | IC50 | Reference(s) |
| This compound | SARS-CoV-2 | Plaque Reduction | 57 nM | [9][18] |
| This compound | HPV16 | Pseudovirus Infection | ~50 nM | [19] |
| Comparable cell-based IC50 data for Hexa-D-arginine was not prominently available in the reviewed sources, though it is known to block viral processes.[13][15] |
One study directly comparing the two inhibitors in the context of Hepatitis B virus (HBV) replication reported that this compound was more effective than D6R at reducing viral replication by inhibiting the processing of the HBeAg precursor.[4]
Experimental Protocols
The evaluation of these inhibitors typically involves a combination of enzymatic and cell-based assays.
Fluorogenic Furin Activity Assay (for Ki/IC50 Determination)
This in vitro assay measures the enzymatic activity of purified furin to determine inhibition constants.
-
Principle: Recombinant furin cleaves a fluorogenic peptide substrate (e.g., pERTKR-AMC), releasing a fluorescent molecule (AMC). The rate of fluorescence increase is proportional to enzyme activity. Inhibitors will reduce this rate.
-
Methodology:
-
Reagent Preparation:
-
Prepare Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, 1 mM CaCl₂, 0.5% Triton X-100).
-
Dilute recombinant human furin enzyme to a working concentration (e.g., 0.5 ng/µL) in cold assay buffer.[20]
-
Dilute the fluorogenic substrate (e.g., Boc-RVRR-AMC) to a working concentration (e.g., 5 µM) in assay buffer.[16]
-
Prepare serial dilutions of the test inhibitor (this compound or D6R) in the assay buffer.
-
-
Assay Procedure (96-well black plate format):
-
To appropriate wells, add 50 µL of the diluted furin enzyme solution.[20]
-
Add 10 µL of the inhibitor serial dilutions to the "Test Sample" wells. Add 10 µL of assay buffer to "Positive Control" wells.[20]
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 40 µL of the fluorogenic substrate solution to all wells.[20]
-
-
Data Acquisition:
-
Analysis:
-
Calculate the reaction velocity (Vmax) from the linear portion of the kinetic curve.
-
Plot the percentage of inhibition versus inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value. Ki can be calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Western Blot for Viral Protein Cleavage
This assay visually confirms the inhibitor's ability to block the processing of a precursor protein within a cellular context.
-
Principle: Many viral envelope proteins (e.g., Flavivirus prM, SARS-CoV-2 Spike) are synthesized as inactive precursors that require cleavage by furin to become functional.[1][2] An effective inhibitor will cause the precursor form to accumulate.
-
Methodology:
-
Cell Culture and Treatment:
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly in the plate using 100 µL of 1X SDS sample buffer (RIPA buffer can also be used).[7][21] Scrape the cells and transfer the lysate to a microcentrifuge tube.[7]
-
Sonicate the lysate to shear DNA and reduce viscosity.[7][21]
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in TBST.[11][19]
-
Incubate the membrane with a primary antibody specific to the viral protein of interest (e.g., anti-prM or anti-Spike antibody) overnight at 4°C.[7][11]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
-
Detection:
-
Plaque Reduction Neutralization Test (PRNT)
This is the gold-standard assay for quantifying the ability of a compound to inhibit the production of infectious virus particles.
-
Principle: Infectious virus particles create localized zones of cell death (plaques) in a confluent monolayer of susceptible cells. The number of plaques is proportional to the amount of infectious virus. An effective antiviral compound will reduce the number of plaques.[4][9]
-
Methodology:
-
Cell Seeding: Seed susceptible cells (e.g., Vero) in 24-well or 6-well plates and grow until just confluent.[14][17]
-
Infection and Treatment:
-
Overlay and Incubation:
-
Overlay the cells with a semi-solid medium (e.g., 0.4% agarose or Avicel) containing the corresponding concentration of the inhibitor.[14][17] This limits viral spread to adjacent cells, ensuring discrete plaques.
-
Incubate the plates at 37°C for several days (e.g., 4-7 days) until plaques are visible in the control wells.[14][17]
-
Plaque Visualization and Counting:
-
Analysis:
-
Calculate the percentage of plaque reduction for each inhibitor concentration compared to the virus-only control.
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the number of plaques by 50%.
-
-
Summary and Recommendations
The choice between this compound and hexa-D-arginine depends critically on the experimental goals.
-
Choose this compound for:
-
Choose Hexa-D-arginine (D6R) for:
-
Studies aiming to specifically investigate the role of furin while sparing other PCs like PC2.[8]
-
In vivo experiments, due to its enhanced stability (D-amino acids) and reported low cytotoxicity.[2][3]
-
Applications where a reversible, competitive inhibitor is preferred over a permanent, covalent one.
-
Ultimately, both inhibitors are powerful tools. A thorough understanding of their distinct properties, as outlined in this guide, is essential for designing rigorous experiments and accurately interpreting results in the complex field of proprotein convertase biology.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The Furin Inhibitor Hexa-d-Arginine Blocks the Activation of Pseudomonas aeruginosa Exotoxin A In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based assays | VirusBank Platform [virusbankplatform.be]
- 5. Structural insights into Furin enzyme inhibition to block SARS-CoV-2 spike protein cleavage: an in-silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Prospects of Furin Inhibitors for Therapeutic Applications [mdpi.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. A Fluorogenic Peptide Cleavage Assay to Screen for Proteolytic Activity: Applications for coronavirus spike protein activation [jove.com]
- 11. Western blot protocol | Abcam [abcam.com]
- 12. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 13. content.abcam.com [content.abcam.com]
- 14. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterising proteolysis during SARS-CoV-2 infection identifies viral cleavage sites and cellular targets with therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. bio-rad.com [bio-rad.com]
The Synergistic Potential of Decanoyl-RVKR-CMK in Antiviral Therapy: A Comparative Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
In the landscape of antiviral drug development, combination therapies that target distinct viral or host-cell mechanisms represent a cornerstone for achieving enhanced efficacy and mitigating the development of drug resistance. This guide provides a comparative analysis of Decanoyl-RVKR-CMK, a potent furin inhibitor, and explores its synergistic potential with other antiviral agents, particularly those targeting viral entry. While direct quantitative synergy data for this compound combined with other specific antivirals is emerging, a strong mechanistic rationale and supporting data for combining protease inhibitors strongly suggest a promising avenue for future therapeutic strategies.
Principle of Synergistic Action: Dual Blockade of Viral Entry
Many viruses, including SARS-CoV-2, rely on host-cell proteases to cleave their surface proteins, a critical step for viral entry into the host cell. This compound is an irreversible, cell-permeable inhibitor of proprotein convertases, most notably furin.[1] Furin is responsible for pre-cleaving viral spike proteins during their maturation inside the host cell, effectively priming them for infection.
Another key host protease is the Transmembrane Serine Protease 2 (TMPRSS2), which is also involved in cleaving the viral spike protein at the cell surface to facilitate membrane fusion. Drugs like Camostat mesylate are potent inhibitors of TMPRSS2.[2]
By combining a furin inhibitor (like this compound) with a TMPRSS2 inhibitor (like Camostat), it is possible to achieve a dual blockade of two essential, sequential steps in viral entry. Studies have demonstrated that this combined inhibition of furin and TMPRSS2 results in a potent synergistic effect, significantly reducing viral infection in human airway cells.[3][4][5][6] This synergistic action has been quantified as causing up to a 95% reduction in viral infection in lung cells, highlighting the power of this combination strategy.[3][5]
Comparative Antiviral Performance
This section compares the in vitro efficacy of this compound and Camostat mesylate, a representative TMPRSS2 inhibitor, against various viruses. These host-targeting antivirals act on cellular machinery that viruses hijack, representing a promising strategy for broad-spectrum activity.
| Compound | Mechanism of Action | Target Virus | Cell Line | Efficacy Metric | Value | Reference |
| This compound | Furin Inhibitor | SARS-CoV-2 | - | IC50 (Plaque Reduction) | 57 nM | [7] |
| Zika Virus (ZIKV) | Vero | IC50 | 18.59 µM | [8] | ||
| Japanese Encephalitis Virus (JEV) | Vero | IC50 | 19.91 µM | [8] | ||
| Camostat mesylate | TMPRSS2 Inhibitor | SARS-CoV-2 | Calu-3 | EC50 | 178 nM | [9] |
IC50 (Half-maximal inhibitory concentration) and EC50 (Half-maximal effective concentration) values represent the concentration of a drug that is required for 50% inhibition of a biological process.
Experimental Methodologies
The data presented in this guide are derived from established in vitro experimental protocols. Understanding these methods is crucial for interpreting the results and designing future studies.
Cell Viability and Cytotoxicity Assay
This protocol is essential to determine the concentration range at which a compound can be tested without causing significant harm to the host cells.
-
Objective: To determine the 50% cytotoxic concentration (CC50) of the antiviral compound.
-
Method:
-
Cell Seeding: Vero or C6/36 cells are seeded in a 96-well plate at a density of 10,000 cells per well.
-
Incubation: Cells are incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is measured using a luminescence-based assay, such as the CellTiter-GLO® One Solution Assay, which quantifies ATP as an indicator of metabolically active cells.[1]
-
Data Analysis: The CC50 value is calculated using non-linear regression analysis from the dose-response curve.[1]
-
Plaque Reduction Assay
This is the gold standard for determining the titer of infectious virus particles and assessing the efficacy of antiviral drugs.
-
Objective: To determine the concentration of an antiviral compound that inhibits the production of infectious virus particles by 50% (IC50).
-
Method:
-
Cell Seeding: A confluent monolayer of susceptible cells (e.g., Vero cells) is prepared in 6-well or 12-well plates.
-
Virus Infection: Cells are infected with the virus (e.g., ZIKV, JEV, or SARS-CoV-2) at a specific Multiplicity of Infection (MOI) in the presence of increasing concentrations of the antiviral compound.[1]
-
Incubation: After a 1-2 hour adsorption period, the viral inoculum is removed.
-
Overlay: The cells are overlaid with a semi-solid medium (e.g., containing agar or methylcellulose) mixed with the corresponding drug concentrations to restrict viral spread to adjacent cells.
-
Incubation: Plates are incubated for several days until visible plaques (zones of cell death) are formed.
-
Visualization: Cells are fixed (e.g., with 4% paraformaldehyde) and stained (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: The IC50 value is calculated by determining the drug concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide a clear visual representation of the complex biological pathways and experimental processes involved.
Caption: Dual blockade of SARS-CoV-2 entry by inhibiting host proteases.
Caption: Workflow for assessing antiviral synergy via plaque reduction assay.
Conclusion and Future Directions
The inhibition of host proteases required for viral entry is a validated and powerful antiviral strategy. This compound, as a potent furin inhibitor, effectively blocks a key step in the maturation of numerous viruses. The strong, synergistic effect observed when combining furin inhibitors with TMPRSS2 inhibitors against SARS-CoV-2 provides a compelling rationale for pursuing combination therapies.[4][5]
This guide underscores the potential of this compound as a component of a multi-target antiviral cocktail. Future research should focus on generating quantitative synergy data for this compound with a broader range of antivirals, including direct-acting agents like RNA polymerase inhibitors (e.g., Remdesivir) and viral protease inhibitors (e.g., Nirmatrelvir). Such studies will be instrumental in developing next-generation therapies that are not only potent but also resilient to the emergence of viral resistance.
References
- 1. Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone: An Antiviral Compound That Acts against Flaviviruses through the Inhibition of Furin-Mediated prM Cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [2011.04651] Discovering Synergistic Drug Combinations for COVID with Biological Bottleneck Models [arxiv.org]
- 3. Distinctive Roles of Furin and TMPRSS2 in SARS-CoV-2 Infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. TMPRSS2 and furin are both essential for proteolytic activation of SARS-CoV-2 in human airway cells | Gene Tools, LLC [gene-tools.com]
- 7. rndsystems.com [rndsystems.com]
- 8. mdpi.com [mdpi.com]
- 9. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Decanoyl-RVKR-CMK: A Comparative Guide to its Specificity for Furin-like Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of protease inhibitors is paramount. This guide provides an objective comparison of Decanoyl-RVKR-CMK, a widely used peptidic inhibitor, against its target furin-like proteases and other alternatives, supported by experimental data and detailed protocols.
This compound is a synthetic, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), a family of serine endoproteases that play crucial roles in the maturation of a wide variety of proteins.[1][2] Its design is based on the consensus cleavage sequence Arg-X-(Lys/Arg)-Arg↓ recognized by furin and related proteases. The covalent chloromethylketone (CMK) moiety allows it to form a stable, irreversible bond with the active site of these enzymes. While highly potent, its broad-spectrum activity against multiple PCs necessitates a careful evaluation of its specificity for any given application.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound is typically quantified by its inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). Lower values indicate higher potency. The following table summarizes the inhibitory activity of this compound against various human proprotein convertases.
| Proprotein Convertase | Kᵢ (nM) | IC₅₀ (nM) |
| Furin (PC3/SPC1) | ~1 | 1.3 ± 3.6 |
| PC1/3 (SPC3) | 2.0 | - |
| PC2 (SPC2) | 0.36 | - |
| PACE4 (PC4/SPC4) | 3.6 | - |
| PC5/6 (SPC6) | 0.12 | 0.17 ± 0.21 |
| PC7 (SPC7/LPC) | 0.12 | 0.54 ± 0.68 |
Data compiled from multiple sources.[1]
As the data indicates, this compound is a potent inhibitor of all seven classical proprotein convertases, with Kᵢ values in the low nanomolar to sub-nanomolar range.[1] While it is often referred to as a "furin inhibitor," it demonstrates comparable or even greater potency against other members of the PC family, such as PC5/6 and PC7. This lack of high specificity is a critical consideration in experimental design and data interpretation.
Comparison with Alternative Furin Inhibitors
Several other classes of furin inhibitors have been developed, each with distinct characteristics. The following table provides a comparison of this compound with a non-peptidic small molecule inhibitor, BOS-318.
| Inhibitor | Type | Target(s) | Furin IC₅₀ (nM) | Selectivity Profile |
| This compound | Peptidic, Irreversible | Broad-spectrum PCs | 1.3 ± 3.6 | Potent against multiple PCs (Furin, PC5/6, PC7) |
| BOS-318 | Non-peptidic, Reversible | Furin, PCSK5/6/7 | 1.9 ± 1.1 | ~13x more potent against furin than PCSK5, ~24x vs PCSK7, ~110x vs PCSK6 |
Data for BOS-318 from Douglas et al. as cited in a 2023 review.[1]
This comparison highlights that while this compound is a potent pan-PC inhibitor, newer non-peptidic inhibitors like BOS-318 can offer improved selectivity for furin over other related proteases.
Experimental Protocols
In Vitro Fluorogenic Furin Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of compounds against furin using a fluorogenic substrate.
Materials:
-
Recombinant Human Furin
-
Furin Assay Buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM CaCl₂ and 1 mM β-mercaptoethanol)[3]
-
Fluorogenic Furin Substrate (e.g., Boc-RVRR-MCA or Pyr-RTKR-AMC)[3][4]
-
This compound (or other test inhibitors)
-
DMSO (for inhibitor dilution)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 430-460 nm)[5]
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of Recombinant Human Furin in Furin Assay Buffer.
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO and then further dilute in Furin Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Prepare a working solution of the fluorogenic substrate in Furin Assay Buffer.
-
-
Assay Setup:
-
In a 96-well black microplate, add the following to the respective wells:
-
Blank: Assay Buffer only.
-
Enzyme Control (No Inhibitor): Diluted Furin enzyme and Assay Buffer with DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Diluted Furin enzyme and the desired concentrations of the test inhibitor.
-
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at 37°C.
-
-
Data Analysis:
-
Calculate the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Visualizing Furin's Role and Inhibition Workflow
To better understand the context of furin activity and the experimental approach to its inhibition, the following diagrams are provided.
Caption: Furin-mediated cleavage of a pro-protein and its inhibition.
Caption: Workflow for determining furin inhibitor IC50 values.
Conclusion
This compound is a powerful and widely utilized tool for studying the roles of proprotein convertases. Its high potency across the entire family of classical PCs makes it an effective pan-inhibitor. However, researchers must be aware of its limited specificity for furin when interpreting results. For studies requiring selective inhibition of furin, alternative inhibitors with improved specificity profiles, such as certain non-peptidic small molecules, should be considered. The choice of inhibitor should be guided by the specific experimental goals and a thorough understanding of the expression and function of different proprotein convertases in the system under investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. Potent inhibitors of furin and furin-like proprotein convertases containing decarboxylated P1 arginine mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substrate Cleavage Analysis of Furin and Related Proprotein Convertases: A COMPARATIVE STUDY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. abcam.co.jp [abcam.co.jp]
Safety Operating Guide
Proper Disposal of Decanoyl-RVKR-CMK: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed procedural steps for the disposal of Decanoyl-RVKR-CMK, a furin inhibitor used in various research applications. While the Safety Data Sheet (SDS) for this compound indicates that it is not classified as a hazardous substance or mixture, it is crucial to follow a cautious and informed approach to its disposal due to its biological activity and the presence of a reactive chloromethyl ketone moiety.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. All handling of this compound, including the preparation of waste, should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any aerosols.
Step-by-Step Disposal Procedures
The primary and most critical step in the disposal of any laboratory chemical is to consult your institution's Environmental Health and Safety (EHS) office . EHS will provide specific guidance based on local, state, and federal regulations, as well as the institution's established waste streams. The following steps provide a general framework for the disposal process:
1. Waste Identification and Segregation:
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS office.
-
Label a dedicated waste container clearly as "this compound Waste." Include the full chemical name and any known solvents or buffers present in the waste solution.
2. Preparing for Disposal:
-
Solid Waste: Collect unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Aqueous Solutions: For solutions of this compound, do not dispose of them down the drain unless you have received explicit permission from your EHS office. Many institutions prohibit the drain disposal of biologically active compounds.
-
Contaminated Labware: Dispose of items such as pipette tips, tubes, and gloves that have come into contact with this compound as chemical waste. These items should be placed in a designated, sealed waste bag or container.
3. Waste Collection and Storage:
-
Store the labeled waste container in a designated satellite accumulation area within your laboratory.
-
Ensure the container is sealed to prevent spills and evaporation.
-
Follow your institution's procedures for requesting a chemical waste pickup from the EHS office.
Quantitative Data Summary
For accurate waste manifest documentation and to assist your EHS office, maintain a log of the materials being disposed of.
| Waste Component | Estimated Quantity | Concentration (if applicable) | Solvent/Buffer (if applicable) |
| This compound (solid) | N/A | N/A | |
| This compound (solution) | |||
| Contaminated Labware | N/A | N/A |
Experimental Protocols Cited
Logical Workflow for Disposal Decision
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures and prioritizing communication with your institution's Environmental Health and Safety office, you can ensure the safe and compliant disposal of this compound, thereby contributing to a secure and responsible laboratory environment.
Essential Safety and Operational Guide for Handling Decanoyl-RVKR-CMK
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Decanoyl-RVKR-CMK. The following procedures are designed to ensure safe handling, use, and disposal of this protease inhibitor.
Chemical and Physical Properties
This compound is a potent, cell-permeable, irreversible inhibitor of subtilisin/kexin-like proprotein convertases, including furin.[1][2][3][4][5] It is commonly used in research to study the processing of proteins and the life cycle of viruses like HIV and SARS-CoV-2.[3][6][7] Although not classified as a hazardous substance, proper laboratory safety protocols are essential to minimize any potential risks.[8]
| Property | Value | Source |
| CAS Number | 150113-99-8 | MedchemExpress[8] |
| Molecular Formula | C34H66ClN11O5 | MedchemExpress[8] |
| Molecular Weight | 744.41 g/mol | Santa Cruz Biotechnology[9] |
| Appearance | Crystalline solid | BPS Bioscience[3] |
| Storage Temperature | -20°C | APExBIO, R&D Systems[2][10] |
| Solubility | Soluble in water to 1 mg/ml | R&D Systems, BPS Bioscience[2][3] |
Personal Protective Equipment (PPE)
To ensure safety, the following personal protective equipment should be worn at all times when handling this compound.
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are required to prevent skin contact.
-
Eye Protection : Safety glasses with side shields or goggles must be worn to protect from splashes.
-
Lab Coat : A standard laboratory coat should be worn to protect clothing and skin.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, work should be conducted in a fume hood or a well-ventilated area to avoid inhalation.[8]
Experimental Protocol: Safe Handling and Disposal
This protocol outlines the step-by-step procedure for safely handling this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any damage.
-
Store the compound in a tightly sealed container at -20°C as recommended.[2][10]
2. Preparation of Stock Solutions:
-
All handling of the solid compound should be performed in a chemical fume hood to prevent inhalation of any dust.
-
To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation.
-
Use a calibrated micropipette to add the appropriate solvent (e.g., water for solubility up to 1 mg/ml) to the vial.[2][3]
-
Cap the vial and vortex gently until the solid is completely dissolved. Sonication may be recommended to aid dissolution.[1]
3. Use in Experiments:
-
When using the compound in cell culture or other experiments, handle all solutions containing this compound with the same level of precaution as the stock solution.
-
Avoid direct contact with skin and eyes. If contact occurs, follow the first aid measures outlined below.
4. Spills and Decontamination:
-
In case of a small spill, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Clean the spill area with a suitable detergent and water.
-
For larger spills, evacuate the area and follow your institution's emergency spill response procedures.
5. Disposal:
-
Dispose of unused this compound and any contaminated materials (e.g., vials, pipette tips, gloves) in accordance with local, state, and federal regulations for chemical waste.
-
Do not dispose of the compound down the drain.
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation develops.[8] |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[8] |
Procedural Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. rndsystems.com [rndsystems.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. One moment, please... [iscabiochemicals.com]
- 5. This compound peptide [novoprolabs.com]
- 6. This compound | CAS#:150113-99-8 | Chemsrc [chemsrc.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. scbt.com [scbt.com]
- 10. apexbt.com [apexbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
